molecular formula C48H84O6 B155455 Tri(tridecyl) benzene-1,2,4-tricarboxylate CAS No. 94109-09-8

Tri(tridecyl) benzene-1,2,4-tricarboxylate

Katalognummer: B155455
CAS-Nummer: 94109-09-8
Molekulargewicht: 757.2 g/mol
InChI-Schlüssel: RKPOLXDFMLKRHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known as Tri(tridecyl) benzene-1,2,4-tricarboxylate, is a useful research compound. Its molecular formula is C48H84O6 and its molecular weight is 757.2 g/mol. The purity is usually 95%.
The exact mass of the compound Tri(tridecyl) benzene-1,2,4-tricarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Tri(tridecyl) benzene-1,2,4-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri(tridecyl) benzene-1,2,4-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tritridecyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46(49)43-37-38-44(47(50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45(42-43)48(51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPOLXDFMLKRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240602
Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
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Molecular Weight

757.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

94109-09-8
Record name 1,2,4-Tritridecyl 1,2,4-benzenetricarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
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Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
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Record name Tri(tridecyl) benzene-1,2,4-tricarboxylate
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Foundational & Exploratory

Synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known commercially as Tris(tridecyl) Trimellitate, is a complex, high molecular weight ester prized for its unique physicochemical properties.[1] It manifests as a clear, colorless or slightly yellowish, viscous liquid.[2] In the realms of cosmetics and personal care, it functions as a superior emollient and skin-conditioning agent, offering significant hydration and creating a protective film to lock in moisture.[2] Its high viscosity and excellent pigment-dispersing properties also make it a valuable texture enhancer and a viable alternative to mineral oil.[2] Beyond cosmetics, its utility extends to industrial applications as a specialty plasticizer, for instance, in the production of high-temperature resistant PVC cables and other durable polymers.[3]

This technical guide presents a comprehensive, field-proven methodology for the synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate. Moving beyond a simple recitation of steps, this document, designed for researchers and development scientists, delves into the mechanistic rationale behind the protocol, emphasizing a self-validating workflow that ensures both high yield and high purity. The primary synthetic route discussed is a direct, acid-catalyzed esterification of trimellitic anhydride with tridecyl alcohol, a robust and scalable method.[4]

Section 1: Theoretical Foundations & Synthetic Strategy

The Reaction: Fischer-Speier Esterification

The synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate is a classic example of Fischer-Speier esterification. This reaction involves the conversion of a carboxylic acid (or its derivative, in this case, an anhydride) and an alcohol into an ester and water, typically in the presence of an acid catalyst.[5] The reaction is fundamentally an equilibrium process. To achieve a high yield of the desired ester, the equilibrium must be strategically shifted towards the product side.

Choice of Precursors: A Deliberate Selection
  • Trimellitic Anhydride (TMA): The selection of trimellitic anhydride over trimellitic acid as the acylating agent is a critical process optimization. Anhydrides are inherently more reactive than their corresponding carboxylic acids. Furthermore, the reaction of the first alcohol molecule with the anhydride moiety does not produce a water byproduct, only opening the anhydride ring to form an intermediate ester-diacid. This reduces the total water load that must be removed from the system, simplifying the drive to completion.[6]

  • Tridecyl Alcohol: This C13 long-chain alcohol is the source of the three alkyl groups that define the final product's character. These substantial lipophilic chains are directly responsible for the emollient, moisturizing, and plasticizing properties of the target molecule. It is important to note that commercial tridecyl alcohol is often a mixture of isomers, which can influence the physical properties (e.g., viscosity, pour point) of the final product.[4]

The Catalytic Cycle: Activating the Electrophile

Direct esterification at a practical rate requires a catalyst to overcome the activation energy barrier. Common catalysts include strong protic acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid, as well as organometallic catalysts like tetrabutyl titanate.[4] The catalyst's role is to protonate a carbonyl oxygen of the trimellitic anhydride, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic tridecyl alcohol.

Esterification_Mechanism General Mechanism of Acid-Catalyzed Esterification Anhydride Anhydride Carbonyl ProtonatedAnhydride Protonated Anhydride (Activated Electrophile) Anhydride->ProtonatedAnhydride + H+ (Catalyst) Alcohol Tridecyl Alcohol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAnhydride->Tetrahedral_Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Intramolecular Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Fast Water_Leaving Intermediate with Good Leaving Group (H2O) Proton_Transfer->Water_Leaving Ester_Formation Protonated Ester Water_Leaving->Ester_Formation - H2O (Water Removed) Final_Ester Final Ester Product Ester_Formation->Final_Ester - H+ Catalyst_Regen Catalyst (H+) Regenerated Ester_Formation->Catalyst_Regen

Caption: Acid-catalyzed esterification mechanism.

Driving the Equilibrium: Le Châtelier's Principle in Practice

To maximize the yield, two key strategies derived from Le Châtelier's Principle are employed:

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture shifts the equilibrium to the right. This is most effectively achieved by heating the reaction at a temperature sufficient to co-distill water with an excess of the alcohol or an added azeotropic solvent (though in this solvent-free method, excess alcohol serves this purpose). A Dean-Stark apparatus or a similar water separator is used to trap the condensed water while returning the organic solvent/reactant to the flask.[4][5]

  • Excess Reactant: The reaction is conducted with a stoichiometric excess of tridecyl alcohol (e.g., a molar ratio of 1:3.5 of anhydride to alcohol).[3][4] This high concentration of one reactant further pushes the equilibrium towards the formation of the tri-substituted ester product.

Section 2: Experimental Protocol: A Self-Validating Workflow

This protocol is based on established industrial synthesis methods, designed for robustness and high conversion.[4]

Materials and Equipment
  • Chemicals:

    • Trimellitic Anhydride (TMA), ≥97% purity

    • Tridecyl Alcohol (mixture of isomers), ≥98% purity

    • p-Toluenesulfonic acid monohydrate (p-TsOH), ≥98% purity (or other suitable catalyst)

    • Nitrogen gas (high purity)

    • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium Chloride (NaCl), saturated aqueous solution (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Four-neck round-bottom flask of appropriate volume

    • Heating mantle with magnetic stirrer and thermocouple

    • Overhead mechanical stirrer

    • Dean-Stark apparatus or water separator with a condenser

    • Nitrogen inlet adapter

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Vacuum pump and vacuum distillation setup

Stoichiometry and Reagent Data
ReagentMW ( g/mol )Molar RatioMoles (mol)Mass (g)Volume (mL)Density (g/mL)
Trimellitic Anhydride192.131.00.596.1--
Tridecyl Alcohol200.363.51.75350.6~422~0.83
p-TsOH·H₂O190.220.010.0050.95--

Note: Table is based on a 0.5 mol scale of trimellitic anhydride. Adjust quantities as needed. The amount of catalyst is typically 0.1-0.5% of the total reactant weight.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the four-neck flask with the overhead stirrer, thermocouple/thermometer, nitrogen inlet, and the Dean-Stark trap fitted with a condenser. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with trimellitic anhydride (96.1 g, 0.5 mol), tridecyl alcohol (350.6 g, 1.75 mol), and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).

  • Inerting the System: Begin stirring the mixture and purge the system with a gentle stream of nitrogen for 15-20 minutes to displace air. Maintain a slight positive pressure of nitrogen throughout the reaction.

    • Scientist's Note: An inert atmosphere is crucial to prevent oxidative side reactions of the alcohol at the high temperatures required for esterification.

  • Heating and Water Removal: Gradually heat the reaction mixture to 190-220°C.[4] Water will begin to co-distill with the alcohol and collect in the arm of the Dean-Stark trap.

  • Monitoring the Reaction: The reaction is monitored by two primary means:

    • Water Collection: Continue heating until water ceases to collect in the trap. The theoretical amount of water to be collected is ~18 mL (1.0 mol).

    • Acid Value Titration: Periodically take small samples from the reaction mixture and determine the acid value. The reaction is considered complete when the acid value drops below a specified limit (e.g., < 0.5 mg KOH/g).[3]

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 120°C.[4]

Workflow Visualization

Synthesis_Workflow Synthesis Workflow for Tri(tridecyl) Trimellitate A Charge Reactants (TMA, Alcohol, Catalyst) to Reactor B Purge with N2 A->B C Heat to 190-220°C B->C D Collect Water via Dean-Stark Trap C->D E Monitor Progress (Water Volume, Acid Value) D->E E->D Not Complete F Reaction Complete E->F Complete G Cool to 120°C F->G H Vacuum Distillation (Remove Excess Alcohol) G->H I Cool to 90°C H->I J Aqueous Workup (NaHCO3, Brine Washes) I->J K Dry Organic Layer (e.g., MgSO4) J->K L Filter K->L M Solvent Removal (Rotary Evaporation) L->M N Final Product: Pure Tri(tridecyl) benzene-1,2,4-tricarboxylate M->N

Caption: Experimental workflow from setup to final product.

Section 3: Purification and Isolation

High purity is paramount for the intended applications of this molecule. The workup procedure is designed to systematically remove the catalyst, unreacted starting materials, and any side products.

  • Dealcoholization: With the mixture at ~120°C, apply a vacuum to the system. This will distill off the excess, high-boiling-point tridecyl alcohol. Continue distillation until no more alcohol is collected.[4]

  • Neutralization and Washing: Allow the crude ester to cool further to a safe handling temperature (~90°C). Transfer the viscous liquid to a large separatory funnel, potentially diluting with a water-immiscible organic solvent like ethyl acetate or toluene to reduce viscosity.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize and remove the acidic catalyst.

    • Follow with one or two washes with saturated brine to remove residual salts and break any emulsions.[4]

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter the mixture to remove the drying agent.

  • Final Concentration: If a solvent was used for the workup, remove it under reduced pressure using a rotary evaporator to yield the final, pure Tri(tridecyl) benzene-1,2,4-tricarboxylate as a viscous liquid.

Section 4: Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Structural Verification
  • Infrared (IR) Spectroscopy: The IR spectrum provides a definitive check for the reaction's completion. Key expected absorptions include a strong C=O stretching band for the ester functional groups (around 1720-1740 cm⁻¹) and the disappearance of the broad O-H stretch from the alcohol (around 3200-3600 cm⁻¹) and the characteristic anhydride carbonyl peaks.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the benzene ring, a triplet around 4.3 ppm corresponding to the -O-CH₂- protons of the ester groups, multiplets for the long alkyl chains, and a terminal methyl triplet around 0.9 ppm.[9][10]

    • ¹³C NMR: The spectrum will confirm the presence of the three distinct ester carbonyl carbons, the aromatic carbons, and the various carbons of the tridecyl chains.[9]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final product, separating it from any residual starting materials or by-products.[11]

  • Acid Value: The final product should have a very low acid value, confirming the removal of the catalyst and the complete conversion of all carboxylic acid groups.

Summary of Analytical Data
AnalysisPurposeExpected Result / Key Features
FT-IR Functional Group AnalysisStrong C=O stretch (~1730 cm⁻¹). Absence of broad O-H (~3300 cm⁻¹) and anhydride C=O peaks.
¹H NMR Structural ConfirmationSignals for aromatic protons, -O-CH₂- protons (~4.3 ppm), and alkyl chain protons. Correct integration ratios.
¹³C NMR Carbon Skeleton AnalysisSignals for ester carbonyls (~165 ppm), aromatic carbons, and alkyl carbons.
HPLC Purity DeterminationA single major peak corresponding to the product (>98% area).
Acid Value Residual Acidity< 0.5 mg KOH/g.

Conclusion

The synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate via the direct esterification of trimellitic anhydride and tridecyl alcohol is an efficient, high-yield, and industrially scalable process.[4] The success of the synthesis hinges on the careful selection of reactants, the use of an appropriate catalyst, and, most critically, the continuous removal of water to drive the reaction equilibrium to completion. The multi-step purification protocol ensures the removal of unreacted precursors and catalysts, yielding a high-purity product suitable for demanding applications in cosmetics, pharmaceuticals, and polymer science. The analytical methods outlined provide a robust framework for quality control and structural verification.

References

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  • Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem. [Link]

  • Tri(tridecyl) benzene-1,2,4-tricarboxylate - SIELC Technologies. [Link]

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  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. [Link]

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - MDPI. [Link]

  • Acid Anhydrides react with alcohols to form esters - Chemistry LibreTexts. [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. [Link]

  • TRIDECYL TRIMELLITATE - Ataman Kimya. [Link]

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  • How to purify esterefication product? - ResearchGate. [Link]

  • FT-IR, FT-Raman, NMR, UV and quantum chemical studies on monomeric and dimeric conformations of 3,5-dimethyl-4-methoxybenzoic acid - PubMed. [Link]

  • US4521595A - Process for the purification of esters - Google P
  • Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. [Link]

  • Tridecyl Trimellitate by Suzhou Greenway Biotech Co.,Ltd - Personal Care & Cosmetics. [Link]

  • CN105503585A - Synthesis method of 1,2,4-triacetoxybenzene serving as catalin drug intermediate - Google P
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Sources

A Technical Guide to Tri(tridecyl) benzene-1,2,4-tricarboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Formulation Professionals in Material and Cosmetic Sciences

Abstract

Tri(tridecyl) benzene-1,2,4-tricarboxylate, commonly known as tridecyl trimellitate, is a high molecular weight aromatic ester belonging to the trimellitate family of compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and primary industrial applications. The narrative emphasizes the causal relationships behind synthetic choices and characterization methodologies. While the molecular structure might suggest a potential for biological interaction, current research and commercial applications are firmly rooted in the fields of polymer science and cosmetology, where its properties as a high-permanence plasticizer and a viscous emollient are leveraged. This document serves as a foundational reference for scientists working with or exploring this class of specialty chemicals.

Introduction and Nomenclature

Tri(tridecyl) benzene-1,2,4-tricarboxylate is a triester formed from trimellitic acid (1,2,4-benzenetricarboxylic acid) and tridecyl alcohol. The term "trimellitate" is used interchangeably with "benzene-1,2,4-tricarboxylate" and is derived from the common name of the acid precursor, trimellitic acid, which is typically produced via the oxidation of 1,2,4-trimethylbenzene.[1][2]

The "tridecyl" designation often refers to mixtures of C13 isomers, including linear n-tridecyl alcohol and various branched isomers like isotridecyl alcohol.[3][4] Consequently, commercial products are frequently complex mixtures rather than a single, pure compound, which influences their physical properties such as viscosity and pour point. For instance, CAS number 94109-09-8 refers to the tritridecyl ester, while CAS 70225-05-7 is assigned to "1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters".[4][5][6] These molecules are large, hydrophobic, oily liquids with negligible vapor pressures.[3]

Synthesis and Manufacturing Principles

The industrial production of trialkyl trimellitates, including tridecyl trimellitate, is primarily achieved through the esterification of trimellitic anhydride with the corresponding alcohol(s).[3] Two dominant methodologies are employed, each with distinct advantages concerning process efficiency and final product purity.

Direct Esterification

This is the most common and straightforward approach. It involves a direct, one-pot reaction between trimellitic anhydride and tridecyl alcohol in the presence of an acid catalyst.

Causality Behind the Process:

  • Starting Material: Trimellitic anhydride is preferred over trimellitic acid because the initial ring-opening reaction with the alcohol is rapid and does not produce water, simplifying the initial phase. The subsequent esterification of the remaining two carboxylic acid groups does produce water, which must be removed to drive the reaction to completion according to Le Chatelier's principle.

  • Catalyst: A titanate catalyst, such as tetraisopropyl titanate, is often used. It is effective at the high temperatures required for esterifying the sterically hindered carboxylic acid groups on the aromatic ring and has a lower tendency to cause side reactions compared to strong mineral acids.[7]

  • Process Conditions: The reaction is conducted under a nitrogen atmosphere to prevent oxidation and color degradation of the product at high temperatures (typically >200°C).[8] A vacuum is applied during the later stages to efficiently remove the water byproduct, pushing the equilibrium towards the triester product.[7]

  • Reactor Setup: A multi-necked flask (or industrial equivalent) is equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Charging: Charge the reactor with trimellitic anhydride (1 mole equivalent) and tridecyl alcohol (approximately 3.3 mole equivalents). The slight excess of alcohol helps ensure complete conversion of the anhydride.

  • Inerting: Purge the system with nitrogen gas.

  • Initial Reaction (Monoesterification): Heat the mixture with stirring to ~120-140°C. The anhydride ring will open to form the monoester. This step is exothermic and does not produce water.[8]

  • Catalyst Addition & Diesterification: Once the initial reaction subsides, add the titanate catalyst (e.g., 0.1-0.3% by weight of reactants).

  • Diesterification/Triesterification: Gradually increase the temperature to 200-230°C and apply a vacuum. Water from the esterification of the remaining two carboxyl groups will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a target specification (e.g., <0.1 mg KOH/g).[8]

  • Purification:

    • Cool the mixture and break the vacuum with nitrogen.

    • Neutralize any remaining catalyst and acidity with a small amount of a basic solution (e.g., sodium carbonate solution).

    • Remove the excess alcohol via vacuum distillation.

    • Filter the final product through a filter aid (e.g., celite) to remove any solid residues.

Two-Step Transesterification

For applications requiring higher purity, a two-step process is used. This involves first creating trimethyl trimellitate, which is then purified before reacting with tridecyl alcohol.

Causality Behind the Process:

  • Purity: Reacting trimellitic anhydride with methanol creates a simple, low-viscosity intermediate (trimethyl trimellitate).[7] This intermediate can be easily purified by distillation, removing many impurities present in the initial anhydride feedstock.

  • Transesterification: The purified trimethyl trimellitate is then reacted with tridecyl alcohol in a transesterification reaction. This displaces the methanol (which is removed by distillation) to form the final product. This route avoids the direct exposure of the long-chain alcohol to the highest reaction temperatures in the presence of impurities, leading to a product with better color and lower residual acidity.[1]

Caption: Workflow for the Direct Esterification of Tri(tridecyl) benzene-1,2,4-tricarboxylate.

Physicochemical Properties & Characterization

Tri(tridecyl) benzene-1,2,4-tricarboxylate is a viscous liquid whose properties are dictated by its high molecular weight and long, flexible alkyl chains.

Data Summary: Key Properties
PropertyValueSource
Molecular Formula C48H84O6[9]
Molecular Weight ~757.18 g/mol [3][10]
Appearance Viscous, oily liquid[3]
Boiling Point 186.3°C at 101.325kPa[6]
Density ~0.97 g/cm³ at 25°C[6]
Water Solubility Generally insoluble[11]
LogP (Octanol/Water) >4 (estimated)[11]
Analytical Characterization Protocols

A suite of analytical techniques is required to validate the structure, purity, and consistency of the synthesized product.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Purpose: To confirm the presence of key functional groups.

    • Methodology: A drop of the sample is placed on a KBr plate or ATR crystal and the spectrum is recorded.

    • Expected Peaks: Strong carbonyl (C=O) stretching vibrations for the ester groups (~1720-1740 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹), aromatic C=C stretching (~1600 and 1475 cm⁻¹), and aliphatic C-H stretching (~2850-2960 cm⁻¹). The absence of a broad O-H peak from the carboxylic acid starting material indicates a high degree of conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Purpose: To elucidate the detailed chemical structure and confirm the ratio of aromatic to aliphatic protons.

    • Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed.

    • Expected Signals (¹H NMR): Aromatic protons will appear in the downfield region (~7.5-8.5 ppm). The methylene protons adjacent to the ester oxygen (-CH₂-O-) will be around 4.3 ppm. The extensive aliphatic chains will produce a large, overlapping signal complex in the upfield region (~0.8-1.8 ppm), with a characteristic triplet for the terminal methyl (-CH₃) groups around 0.9 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To assess purity and identify the distribution of different alkyl chain isomers.

    • Methodology: The sample is diluted in a suitable solvent and injected into the GC-MS. A high-temperature column is required due to the low volatility of the compound.

    • Interpretation: The chromatogram will show the retention times of different components, while the mass spectrometer provides fragmentation patterns that help identify the molecular weight and structure of each isomer.

Core Applications and Functional Mechanisms

The unique combination of a rigid aromatic core and three long, flexible, non-polar alkyl chains defines the compound's utility. There is no significant body of research pointing to its use in drug development; its primary roles are in material science and cosmetics.[3]

High-Permanence Plasticizer for Polymers

In polymers like polyvinyl chloride (PVC), plasticizers are required to increase flexibility and reduce brittleness. Tri(tridecyl) trimellitate serves as a primary plasticizer for high-specification applications.

  • Mechanism of Action: The trimellitate molecules intercalate between the rigid PVC chains. The bulky, flexible alkyl chains disrupt the strong polymer-polymer interactions, allowing the chains to slide past one another more easily, which imparts flexibility.

  • Field-Proven Insight: Unlike lower molecular weight plasticizers (e.g., some phthalates), its large size and extremely low volatility make it highly permanent. It does not easily migrate out of the polymer matrix, even at elevated temperatures. This is a critical requirement for applications such as high-temperature electrical cable insulation and automotive interiors, where plasticizer loss would lead to embrittlement and failure.[1]

Polymer_Plasticization cluster_0 Before Plasticization cluster_1 After Plasticization RigidPVC Rigid PVC Matrix (Strong Inter-chain Forces) Process Compounding (Heat & Shear) RigidPVC->Process FlexiblePVC Flexible PVC Matrix (Reduced Inter-chain Forces) Trimellitate Tri(tridecyl) benzene-1,2,4-tricarboxylate Trimellitate->Process Process->FlexiblePVC Intercalates between polymer chains

Caption: Mechanism of polymer plasticization by Tri(tridecyl) benzene-1,2,4-tricarboxylate.

Emollient and Film Former in Cosmetics

In cosmetic formulations, the compound provides specific sensory and functional benefits.[12]

  • Mechanism of Action: As an emollient, its large molecular size and lubricating properties provide a cushioned, slippery feel on the skin, making it ideal for products like night creams and eye contour creams. Its significant film-forming ability helps to reduce transepidermal water loss (TEWL).

  • Pigment Dispersant: It is an excellent wetting agent and dispersant for pigments. This allows for high pigment loads in color cosmetics like lipsticks, resulting in uniform color distribution and a stable formulation.[13]

Safety and Toxicological Profile

The toxicological data for tri(tridecyl) benzene-1,2,4-tricarboxylate itself is limited.[13] Regulatory assessments often rely on a "read-across" approach from structurally similar, well-studied trimellitates like tris(2-ethylhexyl) trimellitate (TEHTM or TOTM).

  • Cosmetic Ingredient Review (CIR): The CIR Expert Panel concluded that tridecyl trimellitate and related trialkyl trimellitates are safe for use in cosmetics under current practices, provided the final formulation is non-irritating.[12][13]

  • Bioavailability: Due to their large molecular size and high lipophilicity, dermal absorption of these compounds is expected to be very low.[11] Similarly, gastrointestinal absorption is poor, with the majority of ingested high molecular weight trimellitates being excreted unchanged.[11] This low bioavailability is a key factor in their low systemic toxicity profile.

Conclusion

Tri(tridecyl) benzene-1,2,4-tricarboxylate is a specialty chemical with well-defined applications in material and cosmetic sciences. Its synthesis via direct esterification or transesterification yields a high-permanence plasticizer and a functionally effective emollient. The "early research" on this molecule is not in the pharmaceutical space but rather in the development of advanced polymer formulations and high-performance lubricants. Its value is derived from its physical properties—high molecular weight, low volatility, and excellent thermal stability—which are directly attributable to its unique chemical structure.

References

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Methodological & Application

Application Notes & Protocols: Tri(tridecyl) benzene-1,2,4-tricarboxylate as a High-Performance Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Tri(tridecyl) benzene-1,2,4-tricarboxylate (TTDTB) for its application as a primary plasticizer in Polyvinyl Chloride (PVC) formulations. TTDTB, a high molecular weight trimellitate ester, is engineered for applications demanding superior thermal stability, low volatility, and exceptional permanence. This document elucidates the fundamental properties of TTDTB, its mechanism of plasticization, and provides detailed protocols for the preparation and evaluation of plasticized PVC compounds. While specific performance data for TTDTB is limited in publicly available literature, this guide leverages data from its close structural analog, Trioctyl Trimellitate (TOTM), to provide a robust framework for its application and evaluation. Researchers and formulation scientists will find detailed methodologies for assessing key performance indicators, including plasticizer efficiency, thermal stability, and migration resistance, in accordance with established ASTM and ISO standards.

Introduction to Tri(tridecyl) benzene-1,2,4-tricarboxylate (TTDTB)

Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known as Tris(tridecyl) Trimellitate, is a complex ester of trimellitic acid and tridecyl alcohol.[1] Its molecular structure, characterized by a central aromatic ring and three long, linear alkyl chains, imparts properties that are highly desirable for a permanent plasticizer in PVC.[1][2] The high molecular weight and low polarity of the tridecyl chains contribute to its low volatility and reduced migratory tendencies, making it a suitable candidate for demanding applications such as high-temperature wire and cable insulation, automotive interiors, and medical devices where plasticizer permanence is critical.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of TTDTB is fundamental to its effective application.

PropertyValueSource
IUPAC Name tritridecyl benzene-1,2,4-tricarboxylate[1]
Synonyms Tris(tridecyl) Trimellitate[1]
CAS Number 94109-09-8[1][4]
Molecular Formula C48H84O6[1]
Molecular Weight 757.2 g/mol [1]
Appearance Viscous Liquid[5]
Boiling Point 186.3°C at 101.325 kPa[5][6]
Density 0.97 g/cm³ at 25°C[5][6]
Synthesis Overview

The synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate is typically achieved through the direct esterification of trimellitic anhydride with tridecyl alcohol.[7] The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.[7] A catalyst is employed to facilitate the reaction, which proceeds at elevated temperatures (190-220°C) with the continuous removal of water to drive the equilibrium towards the product.[7] Following the esterification, unreacted alcohol is removed via vacuum distillation, and the final product is purified through washing and drying steps.[7] The overall yield for this process is reported to be above 85%.[7]

Mechanism of Plasticization in PVC

The primary function of a plasticizer in PVC is to increase the flexibility, workability, and durability of the polymer.[8][9] Unplasticized PVC (uPVC) is a rigid and brittle material at room temperature due to the strong intermolecular forces between the polymer chains. TTDTB, when incorporated into the PVC matrix, positions its large molecules between the PVC chains. The long, flexible tridecyl chains disrupt the close packing of the polymer chains, thereby reducing the intermolecular forces (van der Waals forces and dipole-dipole interactions).[8] This increased spacing and mobility of the PVC chains leads to a significant reduction in the glass transition temperature (Tg), transforming the rigid polymer into a flexible and processable material.[8]

Figure 1: Mechanism of PVC plasticization by TTDTB.

Performance Evaluation in PVC Formulations

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to impart flexibility to PVC. It is commonly assessed by measuring the hardness, tensile strength, and elongation at break of the plasticized compound.

Expected Performance of TTDTB in PVC (based on TOTM data)

PropertyTest MethodExpected Value (for a typical formulation)Source
Hardness, Shore A ASTM D2240 / ISO 86880 - 90 (at 40-50 phr)[5][7][10][11]
100% Modulus, psi ASTM D412 / ISO 527-21500 - 2000[12]
Tensile Strength, psi ASTM D412 / ISO 527-22500 - 3000[12]
Elongation at Break, % ASTM D412 / ISO 527-2300 - 400[12]

phr: parts per hundred parts of resin

Thermal Stability

The thermal stability of the plasticized PVC is crucial, especially for applications involving high processing or service temperatures.[1][13] The degradation of PVC typically occurs in two main stages: dehydrochlorination at lower temperatures (around 250-320°C) followed by the decomposition of the resulting polyene structure at higher temperatures.[1][14][15][16][17] High-performance plasticizers like trimellitates can enhance the thermal stability of PVC.

Thermogravimetric Analysis (TGA) Data for PVC with Trimellitate Plasticizers

ParameterUnplasticized PVCPVC with TOTMSource
Onset of Degradation (T-onset) ~280°C>300°C[16]
Temperature at Max Decomposition Rate ~320°C~350°C[18][19]

It is expected that PVC plasticized with TTDTB will exhibit even greater thermal stability than with TOTM due to its higher molecular weight and lower volatility.[8]

Migration Resistance

Migration is the process where the plasticizer moves from the PVC matrix to the surface or into a contacting material.[20][21][22][23] High migration resistance is a key feature of trimellitate plasticizers, making them suitable for sensitive applications.[3][24][25][26]

Comparative Migration Data (Weight Loss %)

PlasticizerTest MethodHexane ExtractionSoapy Water Extraction
DEHP (Di(2-ethylhexyl) phthalate) ASTM D1239HighModerate
TOTM (Trioctyl Trimellitate) ASTM D1239LowVery Low
TTDTB (Tri(tridecyl) Trimellitate) ASTM D1239Expected to be Very LowExpected to be Extremely Low

The longer alkyl chains of TTDTB are expected to provide superior anchoring within the PVC matrix, resulting in extremely low migration.[2]

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation and evaluation of PVC compounds plasticized with TTDTB.

Preparation of Plasticized PVC Sheets

This protocol describes the preparation of plasticized PVC sheets using a two-roll mill, a common laboratory method for compounding thermoplastics.

PVC_Sheet_Preparation Start Start Dry_Blend 1. Dry Blending: - PVC Resin - TTDTB Plasticizer - Thermal Stabilizer - Lubricants Start->Dry_Blend Two_Roll_Mill 2. Compounding on Two-Roll Mill: - Set temperature (e.g., 160-180°C) - Add dry blend and mix until fused Dry_Blend->Two_Roll_Mill Molding 3. Compression Molding: - Transfer milled sheet to mold - Apply pressure and heat (e.g., 180°C, 10 MPa) Two_Roll_Mill->Molding Cooling 4. Cooling: - Cool the mold under pressure Molding->Cooling Conditioning 5. Conditioning: - Condition sheets at 23±2°C and 50±5% RH for 24h (ASTM D618) Cooling->Conditioning End End Conditioning->End

Figure 2: Workflow for the preparation of plasticized PVC sheets.

Protocol Steps:

  • Formulation: Prepare a dry blend of the formulation components in a high-speed mixer. A typical starting formulation could be:

    • PVC Resin (K-value 65-70): 100 phr

    • Tri(tridecyl) benzene-1,2,4-tricarboxylate (TTDTB): 40-60 phr

    • Thermal Stabilizer (e.g., Ca/Zn stearate): 2-4 phr

    • Lubricant (e.g., stearic acid): 0.5-1 phr

  • Milling: Set the temperature of the two-roll mill to 160-180°C. Add the dry blend to the nip of the rolls and continue to mix until a homogenous, fused sheet is formed.

  • Molding: Cut the milled sheet into appropriate sizes for the compression mold. Place the sheet in a pre-heated mold (180°C) and apply a pressure of approximately 10 MPa for 5-10 minutes.

  • Cooling: Cool the mold under pressure to solidify the PVC sheet.

  • Conditioning: Remove the sheet from the mold and condition it according to ASTM D618 (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Hardness Testing (Shore A)

Standard: ASTM D2240 or ISO 868[7][10][11]

Procedure:

  • Use a calibrated Shore A durometer.[10][27]

  • Place the conditioned PVC sheet on a flat, hard surface.

  • Press the durometer foot firmly and evenly onto the specimen, ensuring the indenter is normal to the surface.

  • Read the hardness value within 1 second of firm contact.[10]

  • Take at least five readings at different locations on the specimen and report the average value.[10]

Tensile Properties Testing

Standard: ASTM D412 or ISO 527-2

Procedure:

  • Cut dumbbell-shaped test specimens from the conditioned PVC sheets using a die cutter.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.

  • Record the load and elongation throughout the test.

  • Calculate the tensile strength, elongation at break, and modulus at 100% elongation.

Thermal Stability by Thermogravimetric Analysis (TGA)

Procedure:

  • Cut a small, representative sample (5-10 mg) from the plasticized PVC sheet.

  • Place the sample in a TGA pan.

  • Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of degradation temperature and the temperature of maximum decomposition rate from the TGA curve and its derivative.[13][16][18][19]

Plasticizer Migration Testing (Solvent Extraction)

Standard: Based on principles of ISO 177[28]

Procedure:

  • Cut a precisely sized specimen (e.g., 50 mm x 50 mm) from the conditioned PVC sheet and weigh it accurately (W1).

  • Immerse the specimen in a specified volume of the extraction solvent (e.g., n-hexane for non-polar extraction or a soapy water solution for aqueous extraction) at a controlled temperature (e.g., 23°C).

  • After a specified time (e.g., 24 hours), remove the specimen from the solvent.

  • Gently wipe the surface of the specimen to remove any residual solvent and allow it to dry to a constant weight in a desiccator.

  • Weigh the dried specimen (W2).

  • Calculate the percentage weight loss due to plasticizer migration:

    • Weight Loss (%) = [(W1 - W2) / W1] x 100

Safety and Handling

While Tri(tridecyl) benzene-1,2,4-tricarboxylate is reported to have low acute toxicity, standard laboratory safety practices should always be followed.[29] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Tri(tridecyl) benzene-1,2,4-tricarboxylate is a high-performance trimellitate plasticizer with significant potential for use in demanding PVC applications. Its high molecular weight and long alkyl chains are expected to provide excellent thermal stability and superior resistance to migration and extraction. The protocols and comparative data presented in this guide, based on established standards and the well-characterized analog TOTM, provide a solid foundation for researchers and formulators to effectively evaluate and utilize TTDTB in the development of advanced flexible PVC compounds.

References

  • Comparative Analysis: Tris(2-ethylhexyl) Trimellitate (TOTM) vs. Other Plasticizers. (n.d.). Retrieved from [Link]

  • BASTONE. (2025, December 4). TINTM vs TOTM: A Comprehensive Comparison of Trimellitate Plasticizers. Retrieved from [Link]

  • PubChem. (n.d.). Tri(tridecyl) benzene-1,2,4-tricarboxylate. Retrieved from [Link]

  • Migration of plasticisers from PVC - Borås - DiVA. (2019, April 30). Retrieved from [Link]

  • ResearchGate. (n.d.). The TGA results of pure PVC and PVC stabilized with various thermal stabilizers. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermogram of PVC. Degradation proceeds in two stages. From 190 to 350 °C elimination of HCl takes place and chlorine is completely removed from the polymer. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive kinetic study of thermal degradation of polyvinylchloride (PVC). Retrieved from [Link]

  • Consumer Product Safety Commission. (2018, August 8). Toxicity Review of TOTM.pdf. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. Retrieved from [Link]

  • ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Leaching of Plasticized PVC: Effect of Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214372A - Synthesis method of tridecyl trimellitate.
  • ResearchGate. (n.d.). TGA curves of PVC and internally plasticzied PVC materials. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]

  • ResearchGate. (n.d.). Migrability of PVC plasticizers. Retrieved from [Link]

  • PubMed. (n.d.). Thermal degradation of PVC: A review. Retrieved from [Link]

  • PubMed. (n.d.). Plasticizer migration from polyvinyl chloride film to solvents and foods. Retrieved from [Link]

  • NIH. (2021, February 10). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]

  • Industrial Physics. (n.d.). ASTM D2240 testing. Retrieved from [Link]

  • Advanced Science News. (2014, January 27). Prevention of plasticizer leaching out of PVC products. Retrieved from [Link]

  • iTeh Standards. (n.d.). EN ISO 177:1999 - Plastics - Determination of migration of plasticizers (ISO 177:1988). Retrieved from [Link]

  • iTeh Standards. (n.d.). ISO/R 868:1968. Retrieved from [Link]

  • Prospector - Plastics. (n.d.). Iso868. Retrieved from [Link]

  • NIH. (n.d.). The leaching of phthalates from PVC can be determined with an infinite sink approach. Retrieved from [Link]

  • Semantic Scholar. (2024, February 29). Thermogravimetric Analysis of Rigid PVC and Animal-Origin Bio-Composite. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. Retrieved from [Link]

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Application Notes and Protocols: Tri(tridecyl) benzene-1,2,4-tricarboxylate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A High-Performance Plasticizer for Demanding Applications

Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known as tris(tridecyl) trimellitate, is a high-molecular-weight ester of trimellitic acid and tridecyl alcohol.[1] With a molecular formula of C₄₈H₈₄O₆ and a molecular weight of approximately 757.2 g/mol , this compound is a viscous, colorless to yellowish liquid characterized by low volatility and high thermal stability.[1][2][3][4] These properties make it an excellent choice as a high-performance plasticizer, particularly in polymer systems that require durability and permanence under extreme conditions.

Unlike lower-molecular-weight plasticizers that can migrate out of the polymer matrix over time, leading to embrittlement and potential environmental and health concerns, Tri(tridecyl) benzene-1,2,4-tricarboxylate offers superior longevity. Its primary application lies in the plasticization of polyvinyl chloride (PVC), where it imparts flexibility, reduces hardness, and lowers the glass transition temperature (Tg) to enhance processability.[5][6] Its use is particularly advantageous in applications demanding high-temperature resistance, such as in wire and cable insulation and automotive interiors.[7]

This document provides a comprehensive guide to the synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate and detailed protocols for its application as a plasticizer in polymer synthesis, with a focus on PVC.

Physicochemical Properties

A summary of the key physicochemical properties of Tri(tridecyl) benzene-1,2,4-tricarboxylate is presented in the table below.

PropertyValueSource
Molecular Formula C₄₈H₈₄O₆[1]
Molecular Weight 757.2 g/mol [1]
Appearance Colorless to yellowish viscous liquid[3]
Boiling Point 186.3°C at 101.325 kPa[4]
Density 0.97 g/cm³ at 25°C[4]
Solubility Insoluble in water; soluble in most organic solvents.
CAS Number 94109-09-8[1]

Synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate

The synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate is typically achieved through the direct esterification of trimellitic anhydride with tridecyl alcohol.[8] This reaction is generally carried out at elevated temperatures in the presence of a catalyst and under an inert atmosphere to prevent side reactions.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the carbonyl carbons of the anhydride. The reaction can be catalyzed by a strong acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

G cluster_reactants Reactants cluster_products Products TMA Trimellitic Anhydride TTBT Tri(tridecyl) benzene-1,2,4-tricarboxylate TMA->TTBT Esterification TDA Tridecyl Alcohol (3 eq.) TDA->TTBT Water Water (3 eq.) Catalyst Catalyst (e.g., p-TSA) Catalyst->TMA activates Heat Heat (190-220 °C) Heat->TMA drives reaction

Caption: Synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate.

Detailed Synthesis Protocol

This protocol is adapted from a patented synthesis method and is intended for research and development purposes.[8] Appropriate personal protective equipment (PPE) should be worn at all times.

Materials:

  • Trimellitic anhydride

  • Tridecyl alcohol

  • Esterification catalyst (e.g., p-toluenesulfonic acid, tetrabutyl titanate)

  • Nitrogen gas

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Toluene (or other suitable solvent for extraction)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus or water separator

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the reaction apparatus (three-necked flask, Dean-Stark trap, and condenser) and ensure it is dry. Charge the flask with trimellitic anhydride and tridecyl alcohol in a molar ratio of 1:3.1 (a slight excess of alcohol is used to drive the reaction to completion).

  • Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition: Add the esterification catalyst to the reaction mixture. The amount of catalyst will depend on the specific catalyst used but is typically in the range of 0.1-0.5 mol% relative to the trimellitic anhydride.

  • Esterification: Begin stirring and gradually heat the reaction mixture to 190-220 °C.[8] Water will begin to collect in the Dean-Stark trap as the esterification proceeds. Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Removal of Excess Alcohol: After the reaction is complete, cool the mixture to approximately 120 °C.[8] Apply a vacuum to the system to distill off the excess tridecyl alcohol.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the crude product with a suitable organic solvent like toluene.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acidic catalyst), water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude Tri(tridecyl) benzene-1,2,4-tricarboxylate.

  • Purification (Optional): If a higher purity product is required, the crude product can be further purified by vacuum distillation or column chromatography.

Application in Polymer Synthesis: A High-Performance Plasticizer

The primary role of Tri(tridecyl) benzene-1,2,4-tricarboxylate in polymer synthesis is as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer.[9]

Mechanism of Plasticization

Tri(tridecyl) benzene-1,2,4-tricarboxylate functions by embedding its large, flexible molecules between the rigid polymer chains.[6] The bulky tridecyl groups increase the free volume between the polymer chains, thereby reducing the intermolecular forces (van der Waals forces and dipole-dipole interactions) that hold the chains together. This increased mobility of the polymer chains leads to a decrease in the glass transition temperature (Tg), resulting in a more flexible and processable material.[10][11]

G cluster_before Before Plasticization cluster_after After Plasticization RigidPolymer Rigid Polymer Chains (Closely Packed) TTBT Tri(tridecyl) benzene-1,2,4-tricarboxylate RigidPolymer->TTBT Addition of Plasticizer FlexiblePolymer Flexible Polymer Chains (Increased Free Volume) TTBT->FlexiblePolymer Intercalation

Caption: Mechanism of polymer plasticization.

Protocol for PVC Plasticization

This protocol provides a general guideline for the incorporation of Tri(tridecyl) benzene-1,2,4-tricarboxylate into a PVC formulation using a two-roll mill. The specific formulation can be adjusted based on the desired properties of the final product.

Materials:

  • PVC resin (e.g., K-value 67)

  • Tri(tridecyl) benzene-1,2,4-tricarboxylate

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricants (internal and external, e.g., stearic acid, calcium stearate)

Equipment:

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling capabilities

  • Molds for sample preparation

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricants for 5-10 minutes to ensure a homogenous dry blend.

  • Plasticizer Addition: While mixing, gradually add the Tri(tridecyl) benzene-1,2,4-tricarboxylate to the dry blend. Continue mixing until the plasticizer is fully absorbed and the mixture is a free-flowing powder.

  • Milling: Set the temperature of the two-roll mill to a suitable temperature for PVC processing (typically 160-180°C).

  • Compounding: Add the pre-mixed compound to the nip of the two-roll mill. The material will start to flux and form a continuous sheet.

  • Homogenization: Continuously cut and fold the sheet on the mill for 10-15 minutes to ensure uniform distribution of all components.

  • Sheet Formation: Once the compound is homogenous, adjust the nip of the rolls to the desired thickness and remove the final sheet.

  • Molding (for sample testing): Cut the milled sheet into appropriate sizes for the molds. Place the pieces in a pre-heated mold in the hydraulic press.

  • Pressing: Apply pressure and heat according to a pre-determined cycle to form the final test specimens (e.g., 170°C for 5 minutes under 10 MPa).

  • Cooling: Cool the mold under pressure to solidify the samples before removal.

Performance Characteristics

The incorporation of Tri(tridecyl) benzene-1,2,4-tricarboxylate as a plasticizer imparts several desirable properties to polymers like PVC.

Performance CharacteristicDescription
High Thermal Stability The low volatility of Tri(tridecyl) benzene-1,2,4-tricarboxylate ensures that it remains in the polymer matrix even at elevated temperatures, making it suitable for high-temperature applications.[7]
Low Migration Its high molecular weight significantly reduces its tendency to migrate to the surface of the polymer or into contacting materials, which is crucial for applications in sensitive areas like medical devices and food contact materials.[6][12]
Excellent Flexibility It effectively increases the flexibility and reduces the durometer hardness of rigid polymers, allowing for the production of soft and pliable materials.
Good Electrical Properties Trimellitate plasticizers are known for their good electrical insulation properties, making them ideal for wire and cable applications.[13]
Chemical Resistance Polymers plasticized with Tri(tridecyl) benzene-1,2,4-tricarboxylate generally exhibit good resistance to extraction by oils, fats, and aqueous solutions.

Safety and Handling

Tri(tridecyl) benzene-1,2,4-tricarboxylate is considered to have low toxicity.[14] However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Tri(tridecyl) benzene-1,2,4-tricarboxylate is a valuable high-performance plasticizer for a range of polymer applications, most notably in flexible PVC. Its synthesis via direct esterification is a well-established process. The use of this trimellitate ester offers significant advantages in terms of thermal stability, low migration, and durability compared to conventional plasticizers. The protocols provided in these application notes offer a solid foundation for researchers and scientists to explore the use of Tri(tridecyl) benzene-1,2,4-tricarboxylate in the development of advanced polymer materials.

References

  • CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents.
  • TRIDECYL TRIMELLITATE - Ataman Kimya. Available at: [Link]

  • Tri(tridecyl) benzene-1,2,4-tricarboxylate - PubChem. Available at: [Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - RSC Publishing. Available at: [Link]

  • 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisotridecyl ester - PubChem. Available at: [Link]

  • TRIDECYL TRIMELLITATE | Substance - EWG's Guide to Healthy Cleaning. Available at: [Link]

  • tridecyl trimellitate, 94109-09-8 - The Good Scents Company. Available at: [Link]

  • Transesterification - Master Organic Chemistry. Available at: [Link]

  • Safety assessment of trialkyl trimellitates as used in cosmetics - CIR Report Data Sheet. Available at: [Link]

  • Tridecyl Trimellitate | C39H66O6 | CID 61333 - PubChem. Available at: [Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem. Available at: [Link]

  • tris-decyl benzene-1,2,4-tricarboxylate | C72H120O12 - PubChem. Available at: [Link]

  • Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • The Impact of Plasticizer Levels in Hardening PVC Plastic - ResearchGate. Available at: [Link]

  • Synthesis of phthalate and trimellitate esters | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - MDPI. Available at: [Link]

  • Structure and Diffusion Behavior of Trioctyl Trimellitate (TOTM) in PVC Film Studied by ATR-IR Spectroscopy | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • CN100363328C - Trimellitic tri(C8-9 ol)ester preparation method - Google Patents.
  • TINTM vs TOTM: A Comprehensive Comparison of Trimellitate Plasticizers - BASTONE. Available at: [Link]

  • Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • Acid Anhydrides react with alcohols to form esters - Chemistry LibreTexts. Available at: [Link]

  • The preparation method of high-purity trimellitic anhydride acid chloride - Patent CN-103626728-A - PubChem. Available at: [Link]

  • Trimellitates (high molecular weight) - Evaluation statement - 30 May 2022. Available at: [Link]

  • C.4 Transesterification (SL) - YouTube. Available at: [Link]

  • PVC Handbook (Print-on-Demand) - ReadingSample. Available at: [Link]

  • Kinetics of transesterification of palm-based methyl esters with trimethylolpropane | Request PDF - ResearchGate. Available at: [Link]

  • A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. Available at: [Link]

  • Formulation of PVC materials | Download Table - ResearchGate. Available at: [Link]

  • The effect of pendant benzene-1,3,5-tricarboxamides in the middle block of ABA triblock copolymers: synthesis and mechanical properties - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Transesterification Reaction - YouTube. Available at: [Link]

  • PVC101 WORKSHOP #1: INTRO TO PVC, GELATION THEORY, AND PVC FORMULATION. Available at: [Link]

  • New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - NIH. Available at: [Link]

  • Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC - PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Tri(tridecyl) benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Tri(tridecyl) benzene-1,2,4-tricarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimentation and formulation. Given its high molecular weight and lipophilic nature, achieving consistent and complete dissolution requires a systematic approach. This guide provides in-depth, practical solutions and the scientific rationale behind them.

Understanding the Molecule: Why Solubility Can Be a Challenge

Tri(tridecyl) benzene-1,2,4-tricarboxylate (CAS 94109-09-8) is a large ester molecule with a molecular weight of approximately 757.18 g/mol .[1] Its structure is characterized by a central benzene tricarboxylic acid core esterified with three long, C13 alkyl chains. This imparts several key physicochemical properties:

  • High Lipophilicity (Hydrophobicity): The extensive hydrocarbon chains make the molecule highly non-polar. Consequently, it is virtually insoluble in water but shows good solubility in oils and various organic solvents.

  • High Viscosity: It typically presents as a viscous, oily liquid, which can slow down the dissolution process as solvent penetration into the bulk material is kinetically limited.[2]

  • Low Volatility: Its large size results in a very low vapor pressure, making it suitable for high-temperature applications where permanence is required.[1]

Solubility issues generally arise from a mismatch in polarity between the solute and the solvent or from kinetic barriers that prevent the dissolution of a viscous material, even in a compatible solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Tri(tridecyl) benzene-1,2,4-tricarboxylate?

A1: Tri(tridecyl) benzene-1,2,4-tricarboxylate is a highly non-polar compound. It is insoluble in aqueous solutions but is readily soluble in most non-polar organic solvents and oils . Its solubility is dictated by the principle of "like dissolves like." Solvents with low polarity are the best candidates for dissolution.

Q2: I've observed that my Tri(tridecyl) benzene-1,2,4-tricarboxylate is taking a very long time to dissolve, even in a recommended solvent. Why is this happening?

A2: This is a common issue related to the high viscosity of the compound. The dissolution of viscous liquids is often limited by the rate of mass transfer. The solvent needs to penetrate the thick liquid, and this process can be slow. Insufficient agitation or low temperatures will exacerbate this problem. The troubleshooting guides below provide detailed protocols to address this.

Q3: Can I heat the mixture to speed up dissolution?

A3: Yes, gentle heating is a highly effective method for increasing the dissolution rate. Heating reduces the viscosity of the Tri(tridecyl) benzene-1,2,4-tricarboxylate and increases the kinetic energy of the solvent molecules, leading to faster solvation. This compound exhibits high thermal stability, making it suitable for heating. However, it is crucial to use a controlled heating method (e.g., a water bath or heating mantle) and to be aware of the solvent's boiling point and flash point to avoid hazards.

Q4: Is Tri(tridecyl) benzene-1,2,4-tricarboxylate compatible with common lab plastics?

A4: As a potent plasticizer, Tri(tridecyl) benzene-1,2,4-tricarboxylate can soften, swell, or even dissolve certain plastics over time, especially flexible PVC. For long-term storage of solutions or for conducting experiments, it is highly recommended to use glass, PTFE, or stainless steel containers and equipment.

Troubleshooting Guide: From Incomplete Dissolution to Clear Solutions

This section addresses specific problems you may encounter and provides step-by-step protocols to resolve them.

Issue 1: The compound is not dissolving in my chosen solvent.

This is the most fundamental issue and typically points to an incorrect solvent choice. The key is to match the polarity of the solvent to the highly non-polar nature of the solute.

The principle of "like dissolves like" governs solubility. A large, non-polar molecule like Tri(tridecyl) benzene-1,2,4-tricarboxylate, which is dominated by hydrocarbon chains, requires a solvent with similar non-polar characteristics to effectively overcome the intermolecular forces within the solute. Polar solvents like water, ethanol, or methanol cannot form favorable interactions with the molecule and are therefore poor solvents.

The following diagram outlines a systematic approach to solvent selection.

G cluster_0 Solvent Selection Workflow Start Start: Incomplete Dissolution CheckPolarity Is the solvent non-polar? (e.g., Toluene, Hexane, Chloroform) Start->CheckPolarity SelectNonPolar Action: Switch to a non-polar solvent. See Table 1 for suggestions. CheckPolarity->SelectNonPolar No CheckAprotic Is the solvent polar aprotic? (e.g., Acetone, THF, Ethyl Acetate) CheckPolarity->CheckAprotic Yes Success Result: Clear Solution SelectNonPolar->Success ConsiderAprotic Action: Try a polar aprotic solvent. May require heating/agitation. CheckAprotic->ConsiderAprotic No CheckAprotic->Success Yes, and it worked CheckPolarProtic Is the solvent polar protic? (e.g., Water, Ethanol, Methanol) ConsiderAprotic->CheckPolarProtic Still not dissolving ConsiderAprotic->Success It worked AvoidProtic Action: Avoid these solvents. Insoluble. CheckPolarProtic->AvoidProtic Yes

Caption: Decision tree for selecting an appropriate solvent.

Solvent ClassExamplesExpected SolubilityRationale
Non-Polar Aromatic Toluene, XyleneHigh The aromatic ring in the solvent has a strong affinity for the benzene core of the solute, while the overall non-polar nature is compatible with the alkyl chains.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneHigh These solvents are very similar in nature to the long tridecyl chains of the solute, leading to favorable van der Waals interactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh These are effective at dissolving a wide range of organic compounds, including large esters.
Polar Aprotic Tetrahydrofuran (THF), Acetone, Ethyl AcetateModerate to High These solvents have a moderate polarity that can interact with the ester groups while still being compatible with the non-polar parts. Often require heating.
Polar Protic Water, Ethanol, MethanolInsoluble The strong hydrogen bonding network of these solvents and their high polarity make them incompatible with the large, non-polar solute.
Issue 2: The solution is hazy or appears to have formed an emulsion.

This can occur if there is residual water in your solvent or if you are using a solvent with borderline polarity.

Tri(tridecyl) benzene-1,2,4-tricarboxylate is extremely hydrophobic. If water is present, even in small amounts, the compound will phase out of the organic solvent, leading to a cloudy appearance or the formation of an emulsion, where microscopic droplets of the solute are suspended in the liquid.

  • Ensure Anhydrous Conditions: Use a fresh bottle of anhydrous solvent or dry your solvent using appropriate methods (e.g., molecular sieves) before use.

  • Solvent Switch: If haziness persists, switch to a more non-polar solvent from the "High" solubility category in the table above. Toluene or hexane are excellent choices.

  • "Salting Out" (Advanced): In some cases, if a slightly polar solvent must be used, adding a small amount of a non-polar co-solvent can help to break the emulsion and clarify the solution.

Issue 3: Dissolution is extremely slow, forming a gel-like layer.

This is a classic mass transfer problem due to the high viscosity of the solute. The interface between the solvent and the bulk solute becomes a thick, partially dissolved layer that prevents further solvent penetration.

The high viscosity of Tri(tridecyl) benzene-1,2,4-tricarboxylate at room temperature physically hinders solvent molecules from reaching undissolved material. Without sufficient energy and mechanical force to break up this viscous mass, the dissolution process stalls.

  • Pre-warm the Solute: Gently warm the container of Tri(tridecyl) benzene-1,2,4-tricarboxylate to 40-50°C before attempting to dispense it. This will significantly lower its viscosity, making it easier to pour and increasing the initial surface area for dissolution.

  • Use an Appropriate Vessel: Choose a flask or beaker that is no more than half full to allow for vigorous stirring.

  • Agitation is Key:

    • Magnetic Stirring: For lower concentrations, use a large, football-shaped or cross-shaped stir bar to create a deep vortex. This ensures that the viscous material is constantly drawn into the bulk solvent.

    • Overhead Mechanical Stirring: For higher concentrations or larger volumes, an overhead stirrer with a paddle or anchor-shaped impeller is superior. This provides the necessary torque to mix the viscous solution effectively.

  • Controlled Heating:

    • Place the vessel in a water bath or on a heating mantle with stirring.

    • Gradually increase the temperature to 40-60°C. Do not exceed the boiling point of your solvent.

    • The combination of heat and vigorous agitation is the most effective way to overcome the kinetic barrier.

  • Incremental Addition: For preparing highly concentrated solutions, add the Tri(tridecyl) benzene-1,2,4-tricarboxylate to the solvent in portions, allowing each portion to fully dissolve before adding the next.

G cluster_1 Optimized Dissolution Workflow Start Start: Slow Dissolution/Gel Formation PreWarm 1. Pre-warm solute to 40-50°C to reduce viscosity Start->PreWarm Agitation 2. Use vigorous agitation (Overhead stirrer recommended) PreWarm->Agitation Heating 3. Gently heat solution to 40-60°C (Controlled heating) Agitation->Heating Check Is the solution clear? Heating->Check Success Result: Complete Dissolution Check->Success Yes CoSolvent 4. Consider adding a co-solvent (e.g., 10% Toluene in Acetone) Check->CoSolvent No CoSolvent->Heating

Caption: Step-by-step workflow for dissolving viscous Tri(tridecyl) benzene-1,2,4-tricarboxylate.

Issue 4: My formulation becomes cloudy or precipitates upon cooling.

This indicates that you have created a supersaturated solution at a higher temperature, and the compound is crashing out as it returns to room temperature.

Solubility is temperature-dependent. While heating can allow you to dissolve a large amount of solute, the solution may not be stable at lower temperatures. The solubility limit decreases upon cooling, causing the excess solute to precipitate.

  • Maintain Elevated Temperature: If your application allows, maintain the solution at the temperature required to keep the compound dissolved.

  • Use a Co-solvent System: The addition of a stronger, highly compatible co-solvent can increase the overall solvating power of the system and stabilize the solution at lower temperatures. For example, if you have a solution in ethyl acetate that is unstable upon cooling, adding 10-20% toluene can significantly improve its stability.

  • Determine the True Solubility Limit: If the above options are not feasible, you will need to determine the practical solubility limit at your working temperature. Prepare a saturated solution, allow it to equilibrate at the target temperature, and then filter or centrifuge to remove the undissolved excess.

References

  • Ataman Kimya. (n.d.). TRIDECYL TRIMELLITATE. Retrieved from [Link]

  • Australian Government Department of Health. (2022, May 30). Trimellitates (high molecular weight) - Evaluation statement. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2015). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023588, Tri(tridecyl) benzene-1,2,4-tricarboxylate. Retrieved from [Link]

  • PENPET Petrochemical Trading. (n.d.). Trioctyl trimellitate (TOTM). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Tri(tridecyl) benzene-1,2,4-tricarboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of Tri(tridecyl) benzene-1,2,4-tricarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their synthesis from laboratory to pilot or production scale. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing Tri(tridecyl) benzene-1,2,4-tricarboxylate on a larger scale?

The most prevalent and scalable method is the direct esterification of trimellitic anhydride with tridecyl alcohol.[1] This approach is favored for its atom economy and relatively straightforward process. The reaction involves heating the reactants in the presence of a catalyst, with continuous removal of the water byproduct to drive the reaction to completion.[1][2]

Q2: Which catalyst is recommended for the esterification process at scale?

While traditional mineral acids like sulfuric acid can be effective, they pose challenges in terms of corrosion and waste disposal on a larger scale.[3][4] For scaled-up production, organometallic catalysts such as tin or titanium-based catalysts are often preferred.[5] Solid acid catalysts, like supported sulfonic acids or certain zeolites, are also excellent green alternatives as they are easily recoverable and reusable, minimizing product contamination.[3][5]

Q3: What are the typical reaction conditions for this esterification?

The reaction is typically carried out at temperatures ranging from 190-220°C.[1] A molar excess of tridecyl alcohol (typically a molar ratio of 1:3 to 1:5 of trimellitic anhydride to alcohol) is used to ensure the complete conversion of the anhydride to the tri-ester.[1][2] The reaction is performed under an inert atmosphere, such as nitrogen, to prevent oxidation and discoloration of the product.[1]

Q4: How can I monitor the progress of the reaction?

Several analytical techniques can be employed for reaction monitoring. A simple and effective method is to measure the amount of water collected in a Dean-Stark trap. The reaction is considered complete when water evolution ceases.[1] For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Near-Infrared (NIR) spectroscopy can be used to track the disappearance of reactants and the formation of the product.[6][7][8] Titration to determine the acid value of the reaction mixture is another common method to assess the conversion of the carboxylic acid groups.[6]

Q5: What are the key safety considerations when scaling up production?

The primary safety concerns are managing the high reaction temperatures and handling the chemicals involved.[9] It is crucial to have a robust temperature control system to prevent runaway reactions, especially given the exothermic nature of the esterification.[10] Adequate ventilation is necessary to handle any volatile organic compounds. All personnel should be equipped with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles.[9] A thorough process hazard analysis (PHA) should be conducted before commencing any large-scale production.[10]

Troubleshooting Guide

Issue 1: Low Yield of Tri(tridecyl) benzene-1,2,4-tricarboxylate

Q: My reaction is not going to completion, and the yield of the tri-ester is consistently low. What are the possible causes and how can I address this?

A: Low yield is a common issue in esterification reactions and can be attributed to several factors:

  • Incomplete Water Removal: The esterification of trimellitic anhydride is a reversible reaction.[11] If the water produced is not efficiently removed, the equilibrium will not shift towards the product side.

    • Solution: Ensure your water separator (e.g., Dean-Stark trap) is functioning correctly.[1] On a larger scale, applying a vacuum during the later stages of the reaction can aid in removing the final traces of water and drive the reaction to completion.[1]

  • Catalyst Inactivity: The catalyst may be poisoned or used in an insufficient amount.

    • Solution: If using a reusable catalyst, ensure it has been properly regenerated. For single-use catalysts, consider a modest increase in the catalyst loading. If you suspect water is deactivating your catalyst, consider a staged addition of the catalyst.[2]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: Ensure the reaction mixture is maintained within the optimal temperature range of 190-220°C.[1] Lower temperatures will lead to a slow reaction rate, while excessively high temperatures can cause side reactions and degradation of the product.[2]

  • Insufficient Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration.

    • Solution: Continue the reaction until no more water is collected in the water separator.[1] Use analytical monitoring (e.g., acid value titration) to confirm that the reaction has reached completion.

Issue 2: Product Discoloration

Q: The final product has a yellow or brown tint. What causes this discoloration and how can I obtain a colorless product?

A: Product discoloration is often a result of oxidation or thermal degradation.

  • Oxidation: The presence of oxygen at high temperatures can lead to the formation of colored byproducts.

    • Solution: Maintain a constant inert atmosphere (e.g., nitrogen blanket) throughout the reaction and cooling process.[1]

  • Thermal Stress: Prolonged exposure to high temperatures can cause the ester to decompose.

    • Solution: Once the reaction is complete, cool the reaction mixture promptly. Avoid excessive heating or prolonged reaction times.

  • Impurities in Reactants: Impurities in the trimellitic anhydride or tridecyl alcohol can also lead to color formation.

    • Solution: Use high-purity starting materials. Consider purifying the reactants if their quality is questionable.

Issue 3: Difficulties in Purification

Q: I am struggling to remove unreacted tridecyl alcohol and the catalyst from the final product. What purification methods are effective at a larger scale?

A: Purifying high molecular weight, high-boiling-point esters like Tri(tridecyl) benzene-1,2,4-tricarboxylate requires specific techniques.

  • Removal of Excess Alcohol:

    • Solution: The most effective method for removing unreacted tridecyl alcohol is vacuum distillation.[1] After the reaction is complete, the pressure in the reactor is gradually reduced, and the temperature is maintained to distill off the excess alcohol.

  • Catalyst Removal:

    • Homogeneous Catalysts: For organometallic catalysts, a common approach is to neutralize them with a base (e.g., sodium carbonate or calcium hydroxide) followed by filtration. The resulting metal salts are insoluble and can be filtered off. Subsequent washing of the product with water can remove any remaining salts.[1]

    • Heterogeneous Catalysts: If you are using a solid acid catalyst, it can be simply removed by filtration at the end of the reaction.[3]

  • Final Polishing:

    • Solution: For achieving a very high purity product, treatment with activated carbon can be used to remove color and trace impurities. This is followed by a final filtration step.

Experimental Protocol: A Generalized Procedure for Scaled-Up Synthesis

This protocol outlines a general procedure for the synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate. Note: This is a generalized guide and may require optimization for your specific equipment and scale.

  • Reactor Setup:

    • Charge a suitably sized reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser with a water separator (Dean-Stark trap) with trimellitic anhydride and tridecyl alcohol (molar ratio of 1:3.5).

  • Inerting the System:

    • Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen purge throughout the reaction.

  • Reaction:

    • Begin stirring and heat the mixture to approximately 150°C. The trimellitic anhydride will react with the alcohol to form a di-ester carboxylic acid intermediate.

    • Add the catalyst (e.g., 0.1-0.5% by weight of a suitable tin or titanium catalyst).

    • Gradually increase the temperature to 190-220°C. Water will begin to co-distill with the excess tridecyl alcohol and be collected in the water separator.

    • Continue the reaction, monitoring the water collection. The reaction is complete when no more water is evolved.

  • Purification:

    • Cool the reaction mixture to around 120°C.[1]

    • Slowly apply a vacuum to the reactor to distill off the excess tridecyl alcohol.

    • Once the excess alcohol has been removed, break the vacuum with nitrogen and cool the product to below 100°C.

    • If a homogeneous catalyst was used, neutralize it with a suitable base and filter the resulting salts.

    • For final polishing, the product can be treated with activated carbon and filtered.

  • Quality Control:

    • Analyze the final product for purity (e.g., by HPLC or GC), acid value, and color.

Data Presentation

Table 1: Typical Reaction Parameters and their Impact on Product Quality

ParameterRangeImpact on YieldImpact on PurityNotes
Temperature 180-230°CHigher temperature increases reaction rateTemperatures >230°C can lead to side reactions and discolorationA balance must be struck between reaction rate and product stability.
Alcohol:Anhydride Ratio 3.1:1 - 5:1 (molar)Higher ratio drives equilibrium to completionExcess alcohol must be removed in purificationA larger excess increases throughput time due to longer distillation for removal.
Catalyst Loading 0.05-0.5% (w/w)Higher loading increases reaction rateHigh loading can increase side reactions and make removal more difficultCatalyst choice is critical; some are more prone to side reactions.
Reaction Time 4-12 hoursLonger time generally leads to higher conversionExtended times at high temp can cause degradationMonitor reaction completion to avoid unnecessary heating.
Visualization of the Production Workflow

The following diagram illustrates the key stages in the scaled-up production of Tri(tridecyl) benzene-1,2,4-tricarboxylate.

G cluster_0 Reaction Stage cluster_1 Purification Stage Reactant Charging Reactant Charging Inerting Inerting Reactant Charging->Inerting 1. Charge TMA & Tridecyl Alcohol Heating & Esterification Heating & Esterification Inerting->Heating & Esterification 2. N2 Purge Water Removal Water Removal Heating & Esterification->Water Removal 3. Add Catalyst & Heat (190-220°C) Alcohol Removal Alcohol Removal Heating & Esterification->Alcohol Removal 4. Reaction Complete Water Removal->Heating & Esterification Continuous Process Catalyst Neutralization & Filtration Catalyst Neutralization & Filtration Alcohol Removal->Catalyst Neutralization & Filtration 5. Vacuum Distillation Final Product Final Product Catalyst Neutralization & Filtration->Final Product 6. Base Treatment & Filtration

Caption: Workflow for Tri(tridecyl) benzene-1,2,4-tricarboxylate Production.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • CN103214372A - Synthesis method of tridecyl trimellitate. (2013). Google Patents.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved January 24, 2026, from [Link]

  • Synthesis of phthalate and trimellitate esters. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Trimellitate Esters. (n.d.). Chorus Lubricant Additives. Retrieved January 24, 2026, from [Link]

  • CN106008204A - Method for synthesizing trimellitic triesters. (2016). Google Patents.
  • Esterification. (n.d.). SmartLabs. Retrieved January 24, 2026, from [Link]

  • Tribological properties of trimellitates containing polymethacrylates viscosity modifiers. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Sustainable eco-friendly scale-up synthesis of polytartaric acid using renewable feedstocks. (2025). Green Chemistry. Retrieved January 24, 2026, from [Link]

  • Purification of high molecular weight thermotolerant esterase from Serratia sp. and its characterization. (2021). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. Retrieved January 24, 2026, from [Link]

  • WO/2020/019271 METHOD FOR PREPARING TRIMELLITIC ACID TRIESTER BY MEANS OF CONTINUOUS ESTERIFICATION METHOD. (2020). WIPO Patentscope. Retrieved January 24, 2026, from [Link]

  • New insight into the benefits of synthetic esters in challenging lubricating applications. (n.d.). Lube Media. Retrieved January 24, 2026, from [Link]

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Validation & Comparative

Comparing Tri(tridecyl) benzene-1,2,4-tricarboxylate to other trimellitates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Tri(tridecyl) benzene-1,2,4-tricarboxylate and Other High-Performance Trimellitates

Introduction: The Role of Trimellitates in Advanced Polymer Formulations

In the realm of polymer science, particularly in the formulation of flexible Polyvinyl Chloride (PVC), plasticizers are indispensable additives. They integrate within the polymer matrix, enhancing flexibility, processability, and durability. While general-purpose plasticizers like phthalates are suitable for many common applications, a specialized class known as trimellitates is essential for high-performance scenarios demanding exceptional thermal stability and permanence.[1]

Trimellitates are esters derived from trimellitic acid and various alcohols.[2][3] Their molecular structure provides a unique combination of the processability seen in general-purpose plasticizers with the durability of polymeric alternatives.[2][3] This makes them the material of choice for demanding applications such as high-temperature wire and cable insulation, automotive interiors, and resilient gaskets.[1][4][5][6]

This guide provides a detailed comparative analysis of Tri(tridecyl) benzene-1,2,4-tricarboxylate against other widely utilized trimellitates, namely Tris(2-ethylhexyl) trimellitate (TOTM) and Tri-isononyl trimellitate (TINTM) . Our objective is to furnish researchers, scientists, and drug development professionals with the objective data and experimental context required to make informed decisions in material selection.

Molecular Structure and Physicochemical Properties: The Foundation of Performance

The performance characteristics of a plasticizer are intrinsically linked to its molecular structure. The central benzene-1,2,4-tricarboxylate core is common to all three molecules, but the nature of the esterified alkyl chains dictates their individual properties. Tri(tridecyl) benzene-1,2,4-tricarboxylate features long, linear C13 chains, TOTM has branched C8 chains (2-ethylhexyl), and TINTM possesses more complex branched C9 chains.

TGA_Workflow A 1. Weigh 5-10 mg of plasticizer into TGA pan B 2. Place pan in TGA furnace A->B C 3. Purge with N₂ and heat at 10°C/min B->C D 4. Record weight vs. temperature C->D E 5. Analyze T-onset and T5% weight loss D->E Extraction_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare & weigh standardized PVC film B Immerse in extraction medium A->B C Incubate at 50°C for 24 hours B->C D Remove, dry, and re-weigh sample C->D F Optional: Analyze medium via HPLC/GC-MS C->F confirmatory E Calculate % weight loss D->E Synthesis

Sources

A Comparative Guide for Formulation Scientists: Tri(tridecyl) benzene-1,2,4-tricarboxylate vs. Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate excipients and materials is paramount to ensuring product performance, stability, and safety. Plasticizers, essential for imparting flexibility to polymers, are a critical class of materials, particularly in applications such as medical devices, pharmaceutical packaging, and laboratory equipment. For decades, phthalate esters, especially di(2-ethylhexyl) phthalate (DEHP), have been the industry standard. However, mounting evidence regarding their potential health and environmental risks has catalyzed the search for safer, high-performance alternatives.

This guide provides an in-depth, objective comparison between the high-molecular-weight, non-phthalate plasticizer, tri(tridecyl) benzene-1,2,4-tricarboxylate, a member of the trimellitate family, and the conventional class of phthalate plasticizers. We will delve into the fundamental chemistry, comparative performance data, toxicological profiles, and the experimental methodologies required to validate these properties, empowering you to make informed decisions for your critical applications.

Molecular Structure and the Foundation of Performance

The functional differences between trimellitates and phthalates are rooted in their distinct molecular architectures. Phthalates are diesters of phthalic acid, featuring two ester groups attached at the 1 and 2 positions on a benzene ring. In contrast, trimellitates are triesters of trimellitic acid, possessing three ester groups at the 1, 2, and 4 positions.

This additional ester group and typically longer, more branched alkyl chains give trimellitates a significantly higher molecular weight and a more complex three-dimensional structure. As we will explore, this fundamental structural difference is the primary driver for the enhanced permanence and thermal stability of tri(tridecyl) benzene-1,2,4-tricarboxylate.

G cluster_0 Phthalate Structure (e.g., DEHP) cluster_1 Trimellitate Structure (e.g., Tri(tridecyl) benzene-1,2,4-tricarboxylate) p_ring Benzene Ring p_c1 Ester Group 1 (C=O)-O-R' p_ring->p_c1 ortho (1) p_c2 Ester Group 2 (C=O)-O-R'' p_ring->p_c2 ortho (2) t_ring Benzene Ring t_c1 Ester Group 1 (C=O)-O-R' t_ring->t_c1 (1) t_c2 Ester Group 2 (C=O)-O-R'' t_ring->t_c2 (2) t_c4 Ester Group 3 (C=O)-O-R''' t_ring->t_c4 (4)

Caption: General chemical structures of Phthalate vs. Trimellitate esters.

Performance Characteristics: A Data-Driven Comparison

A plasticizer's performance is defined by its efficiency in softening a polymer and its ability to remain within the polymer matrix over the product's lifespan, a property known as permanence. Permanence is a function of resistance to migration, extraction by solvents, and loss due to volatility at elevated temperatures.

Data compiled from multiple studies consistently demonstrates the superior permanence of trimellitates, such as Trioctyl Trimellitate (TOTM), a close and well-studied analog of tri(tridecyl) benzene-1,2,4-tricarboxylate, when compared to DEHP (often referred to as DOP).

Table 1: Comparative Performance of TOTM vs. DEHP in PVC

(Data compiled from multiple sources, standardized for comparison)

PropertyTest MethodDEHP (DOP)TOTMAdvantage
Plasticizer Efficiency
Concentration for 86 Shore A Hardness (phr*)-5062DEHP
100% Modulus (MPa) at 50 phrASTM D41210.313.5TOTM (Stiffer)
Permanence & Stability
Carbon Volatility (% weight loss)ASTM D1203 (24h @ 90°C)1.70.4TOTM
Soapy Water Extraction (% weight loss)ASTM D1239 (48h @ 90°C)3.20.1TOTM
Mineral Oil Extraction (% weight loss)ASTM D1239 (24h @ 70°C)3.22.5TOTM
Low-Temperature Flexibility
Brittleness Temperature (°C) at 50 phrASTM D746-27-26Comparable

*phr: parts per hundred resin

Analysis of Performance Data:

  • Plasticizing Efficiency: Phthalates like DEHP are generally more efficient softeners, meaning less plasticizer is required to achieve a specific hardness (e.g., 50 phr of DEHP yields the same hardness as 62 phr of TOTM)[1]. This is a primary reason for their cost-effectiveness and widespread use[2].

  • Permanence - The Trimellitate Advantage: The data unequivocally shows the superior permanence of TOTM. Its volatility is over four times lower than DEHP, and its resistance to extraction by soapy water (a simulant for biological fluids and cleaning agents) is dramatically better[1]. This is a direct consequence of its higher molecular weight and lower vapor pressure, which physically hinders its ability to leave the polymer matrix[3][4]. This low migration is critical for medical devices, where leaching of plasticizers into patients is a major concern[5][6].

  • Mechanical Properties: At equivalent concentrations, TOTM imparts a higher modulus, resulting in a slightly stiffer material compared to DEHP[1]. This can be advantageous in applications requiring a balance of flexibility and dimensional stability.

Toxicological and Environmental Profile: The Driving Force for Change

The primary impetus for moving away from phthalates, particularly low-molecular-weight phthalates and DEHP, is the growing body of evidence linking them to adverse health effects.

Phthalates (DEHP):

  • Endocrine Disruption: DEHP is a well-documented endocrine disruptor, with numerous studies linking exposure to reproductive and developmental issues[8].

  • Toxicity Profile: DEHP can produce a wide spectrum of toxic effects, including neurotoxicity, liver toxicity, and immunotoxicity[9]. IARC has classified DEHP as possibly carcinogenic to humans (Group 2B)[8].

  • Regulatory Scrutiny: Due to these concerns, the use of DEHP and other phthalates is increasingly restricted in many applications, especially in toys, childcare articles, and medical devices in various jurisdictions[8].

Tri(tridecyl) benzene-1,2,4-tricarboxylate and other Trimellitates:

  • Favorable Toxicity Profile: High-molecular-weight trimellitates, including tri(tridecyl) trimellitate, exhibit a much more favorable toxicological profile. They have low acute oral toxicity and are not considered skin sensitizers.

  • Cosmetic Use Approval: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that trimellitates like tridecyl trimellitate are safe for use in cosmetics when formulated to be non-irritating, underscoring their low potential for dermal irritation and sensitization.

  • Lower Biological Interaction: Studies comparing TOTM with DEHP have shown that while TOTM may exhibit some biological activity at high concentrations, its effects are significantly weaker—often by an order of magnitude or more—than DEHP[6]. The significantly lower migration rate further reduces patient exposure and risk in medical applications[5][6].

Experimental Protocols for Plasticizer Evaluation

To ensure self-validating and reliable results when comparing plasticizers, standardized testing protocols are essential. Below are outlines for two critical performance tests.

Protocol 1: Volatility by Activated Carbon Method (Based on ASTM D1203)

This method determines the weight loss of a plasticized material due to volatilization at elevated temperatures.

G cluster_workflow ASTM D1203 Volatility Workflow prep 1. Sample Preparation Cut plasticized PVC sheet to defined dimensions (e.g., 50mm disc). weigh1 2. Initial Weighing Weigh the sample accurately (W1). prep->weigh1 setup 3. Test Setup Place sample in a wire cage. Suspend cage in a beaker filled with activated carbon, ensuring no direct contact. weigh1->setup heat 4. Heating Place the assembly in a calibrated oven at a specified temperature (e.g., 90°C) for a set duration (e.g., 24 hours). setup->heat cool 5. Cooling Remove from oven and cool to room temperature in a desiccator. heat->cool weigh2 6. Final Weighing Reweigh the sample accurately (W2). cool->weigh2 calc 7. Calculation % Volatile Loss = [(W1 - W2) / W1] * 100 weigh2->calc

Caption: Workflow for determining plasticizer volatility via ASTM D1203.

  • Causality and Controls: The use of a wire cage (Method B) is crucial as it prevents the loss of plasticizer through direct absorption into the carbon, thereby isolating the effect of volatilization[1]. A control sample of unplasticized PVC should be run to account for any minor weight loss from other components. The oven temperature and test duration must be precisely controlled for comparability.

Protocol 2: Migration into Solvents (Based on ASTM D1239 / ISO 177)

This protocol assesses the resistance of a plasticizer to being extracted by various liquids, simulating real-world contact with foods, oils, or cleaning solutions.

  • Sample Preparation: Cut test specimens of the plasticized PVC to precise, known dimensions.

  • Initial Weighing: Weigh each specimen to the nearest 0.1 mg.

  • Immersion: Completely immerse the specimens in the test liquid (e.g., deionized water, mineral oil, 1% soap solution) in a sealed container. The volume of liquid should be sufficient to avoid saturation.

  • Incubation: Place the containers in an oven or water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Post-Immersion Cleaning: Remove the specimens, gently wipe with a clean, dry cloth to remove excess surface liquid.

  • Drying/Conditioning: Allow the specimens to condition at room temperature.

  • Final Weighing: Reweigh the specimens.

  • Calculation: The percentage weight loss is calculated, representing the amount of plasticizer extracted.

  • Trustworthiness: This protocol is self-validating when a benchmark plasticizer like DEHP is run in parallel with the experimental alternative (e.g., tri(tridecyl) benzene-1,2,4-tricarboxylate). The choice of extraction media should reflect the intended application environment of the final product.

Conclusion and Recommendations

The selection between tri(tridecyl) benzene-1,2,4-tricarboxylate and traditional phthalate plasticizers involves a trade-off between plasticizing efficiency and long-term permanence and safety.

  • Phthalates (DEHP) remain a cost-effective choice where high plasticizing efficiency is the primary driver and the application is not subject to stringent regulatory or safety constraints regarding leachable compounds.

  • Tri(tridecyl) benzene-1,2,4-tricarboxylate is the scientifically superior choice for applications where performance, safety, and product longevity are critical. Its significantly lower volatility and migration make it an ideal candidate for:

    • Medical Devices: Especially for applications involving direct contact with blood, lipids, or long-term patient exposure (e.g., hemodialysis tubing, IV bags)[5][6].

    • Pharmaceutical Packaging: Where preventing contamination of drug formulations is essential.

    • High-Temperature Applications: Such as automotive interiors or wire and cable insulation, where phthalates would volatilize over time, leading to embrittlement[4].

For professionals in drug development and medical device manufacturing, the data strongly supports the use of trimellitate plasticizers like tri(tridecyl) benzene-1,2,4-tricarboxylate as a safer and more permanent alternative to DEHP, aligning with the industry's trajectory towards inherently safer materials.

References

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A Comparative Guide to the Validation of Analytical Methods for Tri(tridecyl) benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for Tri(tridecyl) benzene-1,2,4-tricarboxylate, a significant compound used as a skin-conditioning agent and emollient in cosmetics and as a lubricating agent.[1][2] Given its chemical nature and applications, robust and reliable analytical methods are paramount for quality control, stability testing, and ensuring product safety. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the method validation process.

Introduction: The "Why" of Method Validation

Tri(tridecyl) benzene-1,2,4-tricarboxylate (CAS: 94109-09-8), also known as Tris(tridecyl) Trimellitate, is a large ester molecule with a molecular weight of approximately 757.2 g/mol .[1] Its structure consists of a central benzene-1,2,4-tricarboxylic acid core esterified with three tridecyl alcohol chains. This high molecular weight and lipophilicity (LogP between 4.35-5.94) dictate the choice of analytical methodologies.[3]

The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[4] For a compound like Tri(tridecyl) benzene-1,2,4-tricarboxylate, this ensures that when a laboratory reports a certain concentration or purity level, the result is accurate and reliable. This trustworthiness is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R1) and the newer Q2(R2) documents.[5][6][7]

The validation process is not a singular event but a continuous lifecycle, ensuring the method remains fit-for-purpose over time.[8]

Strategic Selection of an Analytical Method

The physicochemical properties of Tri(tridecyl) benzene-1,2,4-tricarboxylate—high molecular weight, low volatility (Boiling Point: 186.3°C at 101.325kPa), and the presence of a chromophore (the benzene ring)—make liquid chromatography the most suitable analytical approach.[3]

G cluster_input Analyte Properties cluster_decision Method Selection Rationale cluster_methods Potential Analytical Methods Analyte Tri(tridecyl) benzene-1,2,4-tricarboxylate - High MW (757.2 g/mol) - Low Volatility - UV Chromophore Decision Is the analyte volatile? Analyte->Decision LC_Path No Decision->LC_Path   GC_Path Yes Decision->GC_Path:w   HPLC_UV HPLC-UV (Primary Choice) LC_Path->HPLC_UV GC_MS GC-MS (Not suitable due to low volatility) GC_Path->GC_MS LC_MS LC-MS (Higher Specificity/Sensitivity) HPLC_UV->LC_MS Need more info? (e.g., complex matrix)

Caption: Decision workflow for selecting the appropriate analytical technique.

Comparison of Prime Analytical Candidates
FeatureHPLC-UVHPLC-MSGC-MS
Principle Separation by polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation by volatility, detection by mass-to-charge ratio.
Applicability Excellent. Ideal for non-volatile, UV-active compounds.Excellent. Provides structural confirmation and high sensitivity.Poor. The compound's high boiling point makes it unsuitable for standard GC.
Specificity Good. Relies on retention time and UV spectrum.Excellent. Mass fragmentation pattern is highly specific.Excellent (if analyzable).
Sensitivity Good (ng range).Excellent (pg-fg range).Excellent (if analyzable).
Cost Low to moderate.High.Moderate to high.
Complexity Low. Robust and widely used.High. Requires specialized expertise.Moderate.
Justification The go-to method for routine QC and assay due to its robustness, cost-effectiveness, and suitability for the analyte's properties.The gold standard for impurity identification, stability-indicating methods, and analysis in complex matrices where specificity is critical.Generally not recommended for this analyte. It is more suited for smaller, more volatile related compounds like Tributyl benzene-1,2,4-tricarboxylate.[9]

The Validation Workflow: A Self-Validating System

A robust validation protocol is a self-validating system. Each parameter demonstrates the reliability of the others, creating a cohesive argument for the method's suitability. The core validation characteristics, as defined by ICH Q2(R1), are specificity, linearity, range, accuracy, and precision.[4]

G Start Method Development (HPLC-UV) Specificity Specificity Is the signal unique to the analyte? Start->Specificity Linearity Linearity Does the response correlate with concentration? Specificity->Linearity Accuracy Accuracy How close is the measured value to the true value? Linearity->Accuracy Range Range What is the reliable concentration interval? Linearity->Range Defines Precision Precision How reproducible are the measurements? Accuracy->Precision Accuracy->Range Tested over Precision->Range Precision->Range Tested over End Validated Method Range->End

Caption: The interdependent workflow of analytical method validation.

Experimental Protocols: Validating an HPLC-UV Method

This section provides a detailed, step-by-step methodology for validating a Reverse-Phase HPLC (RP-HPLC) method for the quantification of Tri(tridecyl) benzene-1,2,4-tricarboxylate.

Foundational HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (Gradient or Isocratic, to be optimized). A reverse-phase method using acetonitrile and water has been shown to be effective.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (based on the benzene ring chromophore).

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile or a suitable organic solvent.

Validation Parameter Protocols

The objective of validation is to demonstrate the method is fit for its purpose.

ParameterProtocolAcceptance CriteriaCausality Behind the Protocol
Specificity Analyze blank diluent, a placebo (formulation matrix without the analyte), and a sample spiked with the analyte and potential impurities.The analyte peak should be free from interference from the blank, placebo, or impurities at its specific retention time. Peak purity analysis (if available) should pass.This ensures that the signal being measured is unequivocally from the analyte, a cornerstone of reliable quantification.[11]
Linearity Prepare at least five concentrations of a reference standard across the expected range (e.g., 50% to 150% of the target concentration). Perform triplicate injections for each concentration. Plot the average peak area against concentration.Correlation coefficient (r²) ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.Demonstrates a direct, predictable relationship between analyte concentration and instrument response, which is essential for accurate calculation of unknown sample concentrations.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.The concentration interval over which the method is shown to be precise, accurate, and linear.Defines the boundaries within which the method can be reliably used without re-validation, ensuring its practical utility.
Accuracy Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target), in triplicate. Calculate the percent recovery.Mean recovery should be within 98.0% to 102.0% for each level.This directly measures the "trueness" of the result, confirming that the method can accurately quantify the analyte in the actual sample matrix, accounting for any potential matrix effects.
Precision Repeatability: Analyze a minimum of six preparations of a single sample at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD between the two datasets should be ≤ 2.0%.Assesses the random error of the method. Repeatability measures variability under ideal conditions, while intermediate precision simulates the expected lab-to-lab or day-to-day variability, proving the method's ruggedness.
Robustness Intentionally make small, deliberate variations to the method parameters. Examples: - Mobile phase composition (±2%) - Column temperature (±5°C) - Flow rate (±0.1 mL/min)The results (e.g., retention time, peak area) should not be significantly affected by the changes. System suitability parameters must remain within limits.This demonstrates the method's reliability during normal use, where minor variations are expected, preventing method failure from small, unavoidable deviations.

Alternative and Emerging Methodologies

While HPLC-UV is the workhorse for this analysis, other techniques offer advantages in specific contexts.

  • Ultra-High-Performance Liquid Chromatography (UPLC): Using columns with smaller particle sizes (<2 µm) can significantly decrease run times and improve resolution, making it a faster alternative to conventional HPLC.[10]

  • LC-MS/MS: For trace-level analysis or determination in complex biological matrices, tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity.[12] This is particularly relevant as Tri(tridecyl) benzene-1,2,4-tricarboxylate is listed as a potential endocrine-disrupting compound, where low-level detection may be required.[1]

  • Supercritical Fluid Chromatography (SFC): For a lipophilic molecule like this, SFC could offer faster separations and reduced organic solvent consumption compared to RP-HPLC, presenting a "greener" alternative.

Conclusion

The validation of an analytical method for Tri(tridecyl) benzene-1,2,4-tricarboxylate is a systematic process that ensures data integrity and product quality. The choice of method is dictated by the analyte's physicochemical properties, with RP-HPLC-UV being the most logical and robust choice for routine quality control. For more demanding applications requiring higher sensitivity or absolute confirmation, LC-MS stands as a powerful alternative.

By following the structured validation protocols outlined in this guide, which are grounded in ICH and FDA principles, researchers and scientists can develop and implement analytical methods that are not only scientifically sound but also defensible from a regulatory standpoint. The key is to demonstrate, with empirical data, that the method is, and remains, fit for its intended purpose.

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A Comparative Guide to Tri(tridecyl) benzene-1,2,4-tricarboxylate Isomers: Structure, Performance, and Application

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of high-performance fluids and specialty polymers, the molecular architecture of a compound is paramount to its function. Tri(tridecyl) benzene-1,2,4-tricarboxylate, a trimellitate ester, is a key example where subtle variations in structure—specifically, isomerism in the alkyl chains—lead to significant divergence in performance. This guide provides an in-depth comparison of the primary isomers of this compound, focusing on the distinctions between linear (n-tridecyl) and branched (iso-tridecyl) variants. We will explore the causal links between molecular structure and physicochemical properties, detail robust experimental protocols for their characterization, and discuss the implications for their primary applications as high-temperature lubricants and specialized plasticizers.

The Genesis of Isomerism: Synthesis and Structural Divergence

Tri(tridecyl) benzene-1,2,4-tricarboxylate is synthesized via the esterification of trimellitic anhydride with tridecyl alcohol. The critical point of divergence arises from the choice of alcohol feedstock. The use of linear n-tridecyl alcohol yields the straight-chain isomer, Tri(n-tridecyl) benzene-1,2,4-tricarboxylate. In contrast, the use of isotridecyl alcohol—itself a complex mixture of branched C13 isomers produced through olefin hydroformylation—results in the branched isomer, Tri(isotridecyl) benzene-1,2,4-tricarboxylate.

This structural difference, as illustrated below, is the fundamental determinant of the material's macroscopic properties. The linear chains of the n-tridecyl isomer can pack more efficiently, leading to stronger intermolecular van der Waals forces. Conversely, the branching in the iso-tridecyl isomer introduces steric hindrance, preventing close packing and weakening intermolecular attractions.

G cluster_0 Benzene-1,2,4-tricarboxylate Core cluster_1 Linear Isomer (n-Tridecyl) cluster_2 Branched Isomer (iso-Tridecyl) core C₉H₃O₆ n_tridecyl Linear C₁₃H₂₇ Chains (Efficient Packing) core->n_tridecyl iso_tridecyl Branched C₁₃H₂₇ Chains (Steric Hindrance) core->iso_tridecyl n_product Tri(n-tridecyl) Trimellitate n_tridecyl->n_product iso_product Tri(isotridecyl) Trimellitate iso_tridecyl->iso_product G cluster_workflow GC-MS Isomer Analysis Workflow prep 1. Sample Prep (1 mg/mL in Hexane) inject 2. GC Injection (300°C Inlet) prep->inject separate 3. Chromatographic Separation (High-Temp Column & Ramp) inject->separate ionize 4. MS Ionization (Electron Impact, 70 eV) separate->ionize detect 5. Mass Detection (m/z 50-800) ionize->detect analyze 6. Data Analysis (Retention Time & Spectra) detect->analyze

A Comparative Toxicological Assessment of Tri(tridecyl) benzene-1,2,4-tricarboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(tridecyl) benzene-1,2,4-tricarboxylate (TDTM), a high molecular weight trimellitate ester, serves as a plasticizer in various polymer applications, including in cosmetics where it functions as an emollient and skin-conditioning agent.[1] As the regulatory landscape and consumer awareness evolve, there is a growing demand for comprehensive toxicological assessments of chemical additives like plasticizers. This guide provides a detailed comparative analysis of the toxicological profile of TDTM against common phthalate and non-phthalate plasticizer alternatives.

The primary function of a plasticizer is to increase the flexibility and durability of a polymer matrix by reducing the intermolecular forces between polymer chains.[2] However, these molecules are not covalently bound to the polymer and can migrate out over time, leading to potential human exposure through ingestion, inhalation, or dermal contact.[3][4] This is a critical consideration in applications with direct human contact, such as medical devices and consumer products.

Phthalate esters, a widely used class of plasticizers, have come under scrutiny due to their potential endocrine-disrupting properties.[5][6] Many phthalates can interfere with the hormonal system, leading to adverse reproductive and developmental effects.[5][7] This has driven the development and adoption of alternative plasticizers, including trimellitates like TDTM and other non-phthalate compounds. This guide aims to provide an objective, data-driven comparison to aid in the informed selection of plasticizers for sensitive applications.

Comparative Toxicological Assessment

This section provides a comparative overview of the toxicological data for TDTM and four common alternative plasticizers: Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), Dioctyl terephthalate (DOTP), and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH). The data is summarized in the tables below, followed by a detailed discussion of each toxicological endpoint.

Table 1: Acute and Local Toxicity Data
CompoundAcute Oral LD50 (rat, mg/kg bw)Skin Irritation (rabbit)Eye Irritation (rabbit)Skin Sensitization
TDTM > 5,000Slightly irritating to non-irritatingSlightly irritatingNot a sensitizer (LLNA, HRIPT)
DEHP ~25,000MildMildNot a sensitizer
DINP > 10,000[8][9]Minimal[8][9]Minimal[9]Minimal potential[9][10]
DOTP > 5,000[6][11]No irritation[6]Mild[6]Not a sensitizer
DINCH > 5,000Not an irritantNot an irritantNot a sensitizer
Table 2: Repeated Dose, Reproductive, and Developmental Toxicity Data
CompoundRepeated Dose Toxicity (NOAEL, mg/kg bw/day)Reproductive Toxicity (NOAEL, mg/kg bw/day)Developmental Toxicity (NOAEL, mg/kg bw/day)
TDTM (analogue: TOTM) 100 (Rat, testicular effects)1000 (Rat)1050 (Rat)
DEHP 3.7 (Rat, testicular effects)[12]4.8 (Rat)[13]4.8 (Rat)
DINP 88-108 (Rat, liver and kidney effects)[8][10]275 (Mouse, decreased testes weight)[8]500 (Rat)[8]
DOTP 277 (male), 309 (female) (Rat, 90-day)[8]1120 (LOAEL, postnatal developmental effects in rats)[1]No data
DINCH 318 (male), 1670 (female) (Rat, 28-day)1000 (Rat, two-generation)[5]1000 (Rat)[3]
Table 3: Genotoxicity and Carcinogenicity
CompoundGenotoxicityCarcinogenicity
TDTM (analogue: TOTM) Non-mutagenic (Ames test), Non-clastogenic (in vitro)No data
DEHP Generally considered non-genotoxicProbable human carcinogen (IARC Group 2B)
DINP Not genotoxic[8][9][10]Not considered relevant to humans[8][9][10]
DOTP No dataNo data
DINCH Not genotoxic[5]No evidence of carcinogenicity

Detailed Toxicological Profiles

Tri(tridecyl) benzene-1,2,4-tricarboxylate (TDTM)

Due to limited specific data for TDTM, toxicological information is often supplemented by data from its structural analogue, tris(2-ethylhexyl)benzene-1,2,4-tricarboxylate (TOTM).

  • Acute Toxicity : TDTM exhibits low acute oral toxicity, with an LD50 in rats greater than 5,000 mg/kg body weight.

  • Irritation and Sensitization : It is considered to be at most slightly irritating to the skin and eyes of rabbits. TDTM was not found to be a skin sensitizer in a Local Lymph Node Assay (LLNA) or a Human Repeated Insult Patch Test (HRIPT).

  • Repeated Dose Toxicity : A reproductive/developmental screening study using the analogue TOTM in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg bw/day. The adverse effects observed at higher doses (300 and 1,000 mg/kg bw/day) were decreases in spermatocytes and spermatids in males.

  • Reproductive and Developmental Toxicity : In the same screening study with TOTM, no effects on reproductive ability in males or females, or on the offspring, were observed up to 1,000 mg/kg bw/day.[14] A developmental toxicity study with another analogue, triethylhexyl trimellitate (TEHT), showed no significant toxicological effects on sexual maturation or development of the reproductive tract in offspring at doses up to 1050 mg/kg/day.[14]

  • Genotoxicity : The analogue TOTM was found to be non-mutagenic in bacterial reverse mutation assays (Ames test) and non-clastogenic in in vitro mammalian cell assays.

Alternative Plasticizers: A Comparative Overview
  • Di(2-ethylhexyl) phthalate (DEHP) : DEHP is one of the most well-studied phthalates and serves as a benchmark for toxicity comparison. It has low acute toxicity but is a known reproductive and developmental toxicant in rodents, with a much lower NOAEL for testicular effects compared to TDTM's analogue.[12][13] Its classification as a probable human carcinogen is a significant concern.[15] The mechanism of DEHP's reproductive toxicity is linked to its anti-androgenic activity, disrupting testosterone synthesis in the fetal testis.[14]

  • Diisononyl phthalate (DINP) : DINP also has low acute toxicity.[8][9] Its repeated-dose toxicity targets the liver and kidneys in rodents, with a NOAEL of 88-108 mg/kg bw/day.[8][10] While some reproductive effects, such as decreased testes weight, have been observed at high doses in mice, it is generally considered to have a lower reproductive toxicity potential than DEHP.[8] DINP is not considered to be genotoxic.[8][9][10]

  • Dioctyl terephthalate (DOTP) : As a non-phthalate plasticizer, DOTP is often marketed as a safer alternative. It exhibits low acute toxicity.[6][11] A 90-day oral toxicity study in rats established a NOAEL of 277 mg/kg bw/day for males and 309 mg/kg bw/day for females, with only minor liver weight changes at higher doses.[8] A one-generation reproduction study indicated postnatal developmental effects only at a high dose level (LOAEL of 1120 mg/kg bw/day), which appeared to be secondary to maternal toxicity.[1]

  • Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) : DINCH is another non-phthalate alternative with low acute toxicity. Repeated dose studies in rats have established relatively high NOAELs.[3] Importantly, comprehensive two-generation reproductive toxicity studies have shown no evidence of reproductive or developmental toxicity at doses up to 1000 mg/kg bw/day.[5] DINCH is also not genotoxic.[5]

Experimental Methodologies: A Closer Look

Understanding the experimental design behind the toxicological data is crucial for its interpretation. The following sections detail the principles of key assays referenced in this guide, based on internationally recognized OECD guidelines.

Acute Oral Toxicity Testing (Following OECD Guideline 423)

The acute oral toxicity of a substance provides information on the potential hazards from a single, short-term exposure. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute oral toxicity.

Workflow for Acute Oral Toxicity (OECD 423)

start Start: Dose 3 animals (e.g., 2000 mg/kg) step2 Observe for 14 days (mortality/clinical signs) start->step2 outcome1 0 or 1 death step2->outcome1 outcome2 2 or 3 deaths step2->outcome2 step3a Dose 3 more animals at the same dose outcome1->step3a step3b Dose 3 more animals at a lower dose outcome2->step3b end Stop test and classify substance step3a->end step3b->end

Caption: OECD 423 stepwise procedure for acute oral toxicity.

This method is preferred over the classical LD50 test as it reduces the number of animals used while still providing sufficient information for hazard classification. The observation period allows for the identification of not only mortality but also clinical signs of toxicity and potential target organs.

Reproductive/Developmental Toxicity Screening Test (Following OECD Guideline 422)

This screening test is designed to provide initial information on the potential effects of a substance on male and female reproductive performance, as well as the development of the offspring.

Experimental Design for OECD 422

premating Premating (14 days) - Daily dosing of males and females mating Mating (up to 14 days) - Pair 1 male:1 female premating->mating gestation Gestation - Continue dosing females mating->gestation lactation Lactation - Continue dosing dams until day 13 postpartum gestation->lactation endpoints Endpoints - Parental: reproductive performance, organ weights, histopathology - Offspring: viability, growth, development lactation->endpoints

Caption: Key phases of the OECD 422 reproductive toxicity screening test.

This study provides valuable data on fertility, gestation, and early postnatal development, helping to identify substances that may require more extensive two-generation reproductive toxicity testing.

In Vitro Genotoxicity Testing

A battery of in vitro tests is typically used to assess the genotoxic potential of a substance.

  • Bacterial Reverse Mutation Assay (Ames Test; OECD Guideline 471) : This test uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes required for histidine synthesis. The assay determines if a substance can cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium. It is a widely used and validated screening test for point mutations.[16]

  • In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487) : This test detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the substance is clastogenic (breaks chromosomes) or aneugenic (affects chromosome number).

Genotoxicity Testing Workflow

substance Test Substance ames Ames Test (OECD 471) (Bacterial gene mutation) substance->ames micronucleus Micronucleus Test (OECD 487) (Mammalian chromosome damage) substance->micronucleus result1 Negative ames->result1 result2 Positive ames->result2 result3 Negative micronucleus->result3 result4 Positive micronucleus->result4 conclusion Overall Genotoxicity Assessment result1->conclusion result2->conclusion result3->conclusion result4->conclusion

Caption: A simplified workflow for in vitro genotoxicity assessment.

Mechanistic Insights: Endocrine Disruption by Phthalates

A key concern with certain plasticizers, particularly some phthalates like DEHP, is their ability to act as endocrine disruptors. The primary mechanism of DEHP-induced male reproductive toxicity involves the disruption of fetal testicular testosterone synthesis.

Simplified Pathway of DEHP-Induced Testicular Toxicity

dehp DEHP Exposure mehp Metabolism to MEHP (Mono-ethylhexyl phthalate) dehp->mehp leydig Fetal Leydig Cells mehp->leydig steroidogenesis Inhibition of Steroidogenic Enzyme Gene Expression leydig->steroidogenesis testosterone Decreased Testosterone Production steroidogenesis->testosterone effects Adverse Reproductive Tract Development (e.g., testicular dysgenesis) testosterone->effects

Caption: Mechanism of DEHP's anti-androgenic effects.

The active metabolite of DEHP, mono-ethylhexyl phthalate (MEHP), is believed to be the primary toxicant that downregulates the expression of genes involved in the steroidogenic pathway within the fetal Leydig cells.[14] This leads to reduced testosterone levels, which are critical for the normal development of the male reproductive tract. In contrast, trimellitates like TOTM do not appear to share this mechanism of testicular toxicity.[14]

Conclusion

This comparative guide provides a summary of the available toxicological data for Tri(tridecyl) benzene-1,2,4-tricarboxylate and several common plasticizer alternatives. Based on the current evidence:

  • TDTM and its analogue TOTM demonstrate a favorable toxicological profile with low acute toxicity, no skin sensitization, and no evidence of genotoxicity from in vitro studies. The NOAEL for repeated dose toxicity, based on testicular effects in a rodent model for TOTM, is significantly higher than that for DEHP.

  • DEHP exhibits significant reproductive and developmental toxicity at lower doses compared to the other plasticizers discussed, and its classification as a probable human carcinogen warrants caution.

  • Non-phthalate alternatives like DOTP and DINCH generally show low toxicity across various endpoints. DINCH, in particular, has a robust dataset indicating a lack of reproductive and developmental toxicity at high doses.

The selection of a plasticizer for any application, especially those involving human contact, requires a thorough risk assessment that considers not only the intrinsic toxicity of the substance but also the potential for migration and human exposure. While TDTM appears to be a safer alternative to DEHP, further research on its long-term toxicity and potential endocrine activity would be beneficial for a more complete understanding of its safety profile.

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